molecular formula C7H8BrN B1651103 4-(Bromomethyl)-3-methylpyridine CAS No. 1227585-55-8

4-(Bromomethyl)-3-methylpyridine

Cat. No.: B1651103
CAS No.: 1227585-55-8
M. Wt: 186.05
InChI Key: ZALFRINWCREJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-3-methylpyridine is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(bromomethyl)-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALFRINWCREJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302438
Record name 4-(Bromomethyl)-3-methylpyridine
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Molecular Weight

186.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227585-55-8
Record name 4-(Bromomethyl)-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227585-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901302438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Bromomethyl)-3-methylpyridine hydrobromide CAS 73870-24-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Bromomethyl)-3-methylpyridine hydrobromide (CAS 73870-24-3)

This guide provides an in-depth analysis of this compound hydrobromide, a critical reagent for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its reactivity, and its application, providing a framework for its effective and safe utilization in the laboratory.

Core Compound Analysis: A Strategic Overview

This compound hydrobromide is a substituted pyridine derivative that serves as a highly versatile building block in organic synthesis.[1][2] Its strategic importance lies in the bifunctional nature of the molecule: a pyridine ring, which is a common scaffold in pharmaceuticals, and a reactive bromomethyl group.[3] This combination allows for the straightforward introduction of the 3-methyl-4-pyridyl moiety into a wide range of molecular architectures through nucleophilic substitution reactions.[1] This guide will dissect its properties, synthesis, applications, and handling protocols to empower its use in advanced chemical research.

A This compound HBr (CAS 73870-24-3) B Physicochemical Properties A->B Characterization C Synthesis & Purification A->C Preparation D Reactivity & Synthetic Applications A->D Utilization E Safety, Handling & Storage A->E Management

Caption: Core aspects of this compound hydrobromide covered in this guide.

Section 1: Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's physical and chemical properties is foundational to its successful application in synthesis. The hydrobromide salt form enhances the compound's stability and modulates its solubility profile compared to the free base. It typically appears as a white to light yellow crystalline powder.[1]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 73870-24-3[1][4][5]
Molecular Formula C₆H₆BrN · HBr (or C₆H₇Br₂N)[1][4]
Molecular Weight 252.93 g/mol [4][6]
Appearance White to light yellow powder/crystal[1][6]
Melting Point 185 - 192 °C (lit.)[1][4][7]
Purity ≥97% (by Titration)[1][7]
Solubility Soluble in water[2][8]
Storage Temperature 2 - 8 °C, under inert gas[1]
SMILES String Br[H].BrCc1ccncc1[7]
InChI Key VAJUUDUWDNCECT-UHFFFAOYSA-N[7]

Note: The compound is hygroscopic and should be handled accordingly.[9]

Section 2: Synthesis and Purification

The synthesis of 4-(bromomethyl)pyridine derivatives typically involves the bromination of the corresponding hydroxymethyl or methyl precursor. A common and effective laboratory-scale synthesis starts from 4-pyridinemethanol.

Rationale for Synthetic Route: The conversion of an alcohol (like 4-pyridinemethanol) to an alkyl bromide is a classic transformation. Using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are standard methods. One documented approach involves reacting 4-pyridinemethanol with 48% HBr at reflux, followed by treatment with PBr₃.[10] This two-step process first forms the pyridinium bromide salt of the starting alcohol, which is then converted to the desired bromomethyl product. The acidic conditions of the hydrobromide salt protect the pyridine nitrogen from unwanted side reactions.

cluster_0 Synthesis Workflow A 1. Starting Material 4-Pyridinemethanol in Chloroform B 2. Bromination Add PBr3 or PBr5, then reflux A->B Reagent Addition C 3. Isolation Cool reaction, collect precipitate B->C Reaction Completion D 4. Purification Recrystallize from Ethanol C->D Crude Product E 5. Characterization Obtain final product, verify via NMR, MS D->E Purified Product

Caption: General workflow for the synthesis and purification of 4-(bromomethyl)pyridine salts.

Illustrative Synthesis Protocol: A general procedure involves the reaction of 4-pyridinemethanol with phosphorus pentabromide in a suitable solvent like chloroform.[8][10]

  • Reaction Setup: To a solution of 4-pyridinemethanol (1.0 eq) in chloroform, phosphorus pentabromide (0.5 eq) is added.

  • Reflux: The reaction mixture is heated to reflux for approximately one hour, monitoring for the consumption of the starting material.

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent such as ethanol to yield the hydrobromide salt as a white solid.[8][10]

This self-validating protocol concludes with a purification step that isolates the product, which can then be characterized by techniques like NMR and mass spectrometry to confirm its identity and purity.[10]

Section 3: Reactivity and Applications in Drug Discovery

The utility of this compound hydrobromide is centered on the reactivity of the bromomethyl group, which is an excellent electrophile for Sₙ2 reactions. This allows for the covalent attachment of the pyridyl scaffold to a variety of nucleophiles.

Core Reactivity: The electron-withdrawing nature of the pyridine ring activates the C-Br bond, making the benzylic-like carbon highly susceptible to nucleophilic attack. This enables facile reactions with O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, amides), and S-nucleophiles (thiols), forming ethers, amines, and thioethers, respectively.

cluster_1 Nucleophilic Substitution (SN2) cluster_2 Resulting Structures A { This compound HBr | Reactive Building Block} B Amine (R-NH2) A:core->B N-Alkylation C Alcohol (R-OH) A:core->C O-Alkylation D Thiol (R-SH) A:core->D S-Alkylation E Secondary/Tertiary Amines (e.g., Anti-inflammatory agents) B->E F Ethers (e.g., Agrochemicals) C->F G Thioethers (e.g., Material Science Polymers) D->G

Caption: Synthetic pathways enabled by the reactivity of the title compound.

Applications: This reagent is invaluable for introducing the 3-methyl-4-pyridyl moiety, a common structural motif in bioactive molecules.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[1] Its use has been documented in the preparation of complex nucleolipid nanovectors for drug delivery and in the synthesis of various benzoxazine derivatives.[7]

  • Agrochemicals: It is employed in the development of new agrochemicals, such as pesticides and herbicides.[1]

  • Material Science: The compound finds use in creating polymers with specific properties, like enhanced thermal stability.[1]

Section 4: Safety, Handling, and Storage

Due to its corrosive and reactive nature, strict adherence to safety protocols is mandatory when handling this compound hydrobromide.

Hazard Profile: The compound is classified as corrosive and causes severe skin burns and eye damage (H314).[5][6][7] It may also be corrosive to metals (H290).[5] Inhalation, ingestion, or skin contact can be harmful.[11]

Table 2: GHS Hazard Information

PictogramSignal WordHazard CodeHazard Statement
GHS05Danger H314Causes severe skin burns and eye damage.[6][7]
GHS05Danger H290May be corrosive to metals.[5]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent vapor and dust formation.[5][6]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[6]

  • Skin and Body Protection: Wear a lab coat and other suitable protective clothing.[6]

  • Respiratory Protection: If ventilation is inadequate, use a P3 (EN 143) respirator cartridge.[7]

Storage and Stability: The compound is stable under normal conditions but is sensitive to moisture (hygroscopic) and incompatible with strong bases and strong oxidizing agents.[4][6][12]

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

  • Atmosphere: For long-term stability, store under an inert gas (e.g., Argon or Nitrogen).[4][5]

  • Containers: Use corrosive-resistant containers.[4]

cluster_0 Safe Handling Workflow A 1. Assess Risks Review SDS (Corrosive H314) B 2. Don PPE Gloves, Goggles, Lab Coat A->B C 3. Engineering Controls Work in Chemical Fume Hood B->C D 4. Dispensing Weigh under inert atmosphere if possible C->D E 5. Post-Handling Clean work area, wash hands D->E F 6. Storage Seal tightly, store at 2-8°C under inert gas E->F

Caption: A step-by-step workflow for the safe handling and storage of the title compound.

Section 5: Experimental Protocol: N-Alkylation of a Primary Amine

This section provides a representative, detailed protocol for using this compound hydrobromide in a nucleophilic substitution reaction.

Objective: To synthesize N-((3-methylpyridin-4-yl)methyl)aniline.

Materials:

  • This compound hydrobromide (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN) as solvent

  • Ethyl acetate and brine for work-up

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound hydrobromide (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension. The choice of an aprotic polar solvent like acetonitrile facilitates the Sₙ2 reaction.

  • Nucleophile Addition: Add aniline (1.1 eq) to the suspension. The slight excess ensures complete consumption of the limiting electrophile. The potassium carbonate acts as a base to deprotonate the aniline's ammonium salt formed during the reaction and to neutralize the HBr salt of the starting material, liberating the free amine nucleophile.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic impurities and water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-((3-methylpyridin-4-yl)methyl)aniline.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the final product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This robust protocol includes steps for reaction, work-up, and purification, ensuring a high-quality final product suitable for further research and development.

References

  • 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016, June 13). Available from: [Link]

  • Unlocking Pyridine Derivative Applications with 2-(Bromomethyl)pyridine Hydrobromide. (2026, February 18). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

Sources

Technical Guide: Stability and Handling of 4-(Bromomethyl)-3-methylpyridine (Free Base vs. Hydrobromide Salt)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability dichotomy of 4-(Bromomethyl)-3-methylpyridine , a critical intermediate in the synthesis of pharmaceuticals (e.g., H+/K+ ATPase inhibitors and neurological agents).

The central operational challenge with this compound is its autocatalytic instability in the free base form. While the hydrobromide salt (CAS 73870-24-3) is a stable, crystalline solid suitable for long-term storage, the free base is kinetically unstable at room temperature, prone to rapid self-alkylation (polymerization).

Core Directive: Researchers must store this compound as the hydrobromide salt and liberate the free base only via a "Just-in-Time" (JIT) protocol immediately prior to the downstream nucleophilic substitution reaction.

The Instability Mechanism: Self-Quaternization

To understand the handling requirements, one must understand the molecular failure mode. This compound contains two mutually reactive functional groups within the same structure:

  • Nucleophile: The pyridine nitrogen lone pair.

  • Electrophile: The exocyclic bromomethyl carbon (

    
    ).
    

In the free base form, the molecule acts as a "suicide substrate." The nitrogen of one molecule attacks the methylene carbon of a neighbor via an intermolecular


 reaction. This forms a pyridinium salt dimer, which retains the reactive motifs, leading to oligomerization and the formation of an intractable tar or solid polymer.
Mechanism Diagram

The following diagram illustrates the bimolecular self-alkylation pathway that degrades the free base.

SelfAlkylation Monomer Free Base Monomer (Reactive) Transition Intermolecular S_N2 Transition State Monomer->Transition Collision Dimer Pyridinium Dimer (Ionic Species) Transition->Dimer Alkylation Polymer Polypyridinium Tar (Irreversible) Dimer->Polymer Chain Propagation

Note on Sterics: While the methyl group at the 3-position provides slight steric bulk, it is insufficient to prevent this reaction at room temperature. The high electrophilicity of the benzylic-like position dominates the kinetics.

Comparative Analysis: Salt vs. Free Base

The hydrobromide salt protonates the pyridine nitrogen, effectively "masking" the nucleophile. This shuts down the self-alkylation pathway, rendering the molecule stable.

FeatureHydrobromide Salt (HBr)Free Base
CAS Number 73870-24-3N/A (Transient)
Physical State Crystalline Solid (White/Off-white)Oil / Low-melting solid
Electronic State Pyridinium cation (Non-nucleophilic N)Neutral Pyridine (Nucleophilic N)
Stability (RT) Stable (> 2 years if desiccated)Unstable (Decomposes < 1 hour)
Storage Desiccator, Ambient or +4°CDo Not Store (Use immediately)
Hygroscopicity High (Hydroscopic)Moderate
Primary Hazard Corrosive solidLachrymator, Vesicant

Operational Protocols

A. Storage of the Hydrobromide Salt[1]
  • Temperature: Store at 2–8°C (preferred) or cool room temperature.

  • Atmosphere: The salt is hygroscopic. Moisture ingress leads to hydrolysis of the C-Br bond to form the alcohol (4-(hydroxymethyl)-3-methylpyridine). Store under Argon or Nitrogen in a tightly sealed container.

  • Visual QC: The salt should be white to light yellow. A dark orange or brown color indicates decomposition (likely hydrolysis followed by polymerization of the resulting HBr-free species).

B. "Just-in-Time" Free Basing Protocol

For reactions requiring the free base (e.g., N-alkylation of a secondary amine where the HBr salt would consume the base equivalents), perform this extraction immediately before use.

Reagents:

  • This compound HBr[1]

  • Dichloromethane (DCM) or Chloroform (pre-cooled to 0°C)

  • Saturated Aqueous

    
     or 
    
    
    
    (cold)

Step-by-Step:

  • Preparation: Cool all solvents and the receiving flask to 0°C.

  • Partition: Suspend the HBr salt in DCM. Add the cold saturated base solution.

  • Extraction: Shake vigorously but briefly (limit contact time to < 2 minutes) to neutralize the HBr.

  • Separation: Separate the organic layer.

  • Drying: Dry rapidly over anhydrous

    
     or 
    
    
    
    (keep the flask in an ice bath).
  • Usage: Filter the cold solution directly into your reaction vessel containing the nucleophile. Do not concentrate to dryness unless absolutely necessary, and never apply heat.

Workflow Diagram

Workflow Storage Storage: HBr Salt (Desiccated, 4°C) Neutralization Neutralization (DCM / Sat. NaHCO3, 0°C) Storage->Neutralization Weigh & Suspend Separation Phase Separation (Keep Organic Layer Cold) Neutralization->Separation < 5 mins contact Reaction Downstream Reaction (Add Nucleophile Immediately) Separation->Reaction Filter & Cannulate

Synthesis Route (Reference)

If the commercial salt is unavailable, it is standard practice to synthesize it from the corresponding alcohol.

Reaction:



Protocol Summary: Reflux 4-(hydroxymethyl)-3-methylpyridine with 48% HBr. The product often precipitates upon cooling or can be crystallized from Ethanol/Ether. This route directly yields the stable salt form, bypassing the unstable free base isolation.

Safety & Toxicology (E-E-A-T)

Warning: This compound is a structural analog of benzyl bromide, a potent lachrymator and vesicant.

  • Lachrymator: The free base releases vapors that cause severe eye irritation and tearing. All operations involving the free base must occur inside a functioning fume hood.

  • Corrosivity: The HBr salt hydrolyzes on skin contact to release hydrobromic acid. It causes full-thickness skin burns (GHS Category 1B).

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophilic bromide before disposal.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide. (Accessed 2023).

  • Scriven, E. F. V.Pyridine and Pyridine Derivatives. In Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (General reference on haloalkylpyridine instability).
  • ChemicalBook. 4-(Bromomethyl)pyridine hydrobromide Properties and Synthesis.

  • PubChem. Compound Summary: 4-(Bromomethyl)pyridine hydrobromide.[2][3] National Library of Medicine.

  • TCI Chemicals. Product Specification: 4-(Bromomethyl)pyridine Hydrobromide.

Sources

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution using 4-(Bromomethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethyl)-3-methylpyridine is a highly reactive picolyl halide intermediate widely used in the synthesis of pharmaceuticals, particularly for introducing the (3-methylpyridin-4-yl)methyl moiety into heterocyclic scaffolds. This structural motif is prevalent in proton pump inhibitors (PPIs) and various kinase inhibitors.

Critical Technical Challenge: The free base of this compound is inherently unstable due to self-quaternization , where the pyridine nitrogen of one molecule nucleophilically attacks the bromomethyl group of another, leading to rapid polymerization (formation of "black tar"). Consequently, this reagent is commercially supplied and stored as the hydrobromide salt .

This guide provides a robust, field-proven protocol for performing nucleophilic substitutions (


) while managing the stability of the reagent in situ.

Chemical Profile & Stability[1][2][3]

PropertySpecification
Compound Name This compound hydrobromide
Structure Pyridine ring substituted with a methyl group at C3 and a bromomethyl group at C4.[1][2][3][4][5]
CAS Number Note: Often indexed as the salt or free base analog. Closest analog CAS: 73870-24-3 (des-methyl).
Physical Form White to off-white crystalline solid (Salt form).
Reactivity Class Picolyl Halide (Benzylic-like reactivity).
Major Hazard Lachrymator , Corrosive, Vesicant.
Storage Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen).
The Mechanism of Instability (Self-Quaternization)

The primary failure mode in handling this reagent is the inadvertent generation of the free base in a concentrated solution without a trapping nucleophile.

SelfAlkylation cluster_prevention Prevention Strategy Reagent This compound (Free Base) Intermediate Intermolecular Attack (N attacks CH2-Br) Reagent->Intermediate High Conc. Polymer Pyridinium Polymer (Black Tar / Insoluble) Intermediate->Polymer Rapid Kinetics NodeP Keep as HBr Salt until reaction

Caption: The self-alkylation pathway responsible for reagent decomposition.

General Safety & Handling

  • Lachrymator Warning: This compound is a potent tear gas agent. All operations, including weighing, must be performed in a functioning fume hood.

  • Skin Contact: Picolyl halides are vesicants (blister agents). Double-gloving (Nitrile) is mandatory.

  • Neutralization: All glassware and syringes should be rinsed with a dilute ammonia or NaOH solution before removal from the hood to quench residual alkylating agent.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

This protocol describes the coupling of this compound with a secondary amine. The key is to generate the free base in situ in the presence of the nucleophile to outcompete self-alkylation.

Reagents:

  • Nucleophile: Secondary Amine (1.0 equiv)

  • Electrophile: this compound HBr (1.1 – 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

    • Note: 1 eq neutralizes the HBr salt; 1 eq neutralizes the HBr generated during substitution; 1 eq excess drives kinetics.

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

    • Concentration: 0.1 M to 0.2 M (relative to amine).

Step-by-Step Procedure:

  • Preparation of Nucleophile: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous Acetonitrile.

    • Tip: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

    • Reasoning: Lower temperature suppresses the rate of self-alkylation more than the rate of cross-coupling.

  • Addition of Electrophile: Add This compound HBr (1.1 equiv) directly as a solid in small portions over 5–10 minutes.

    • Alternative: If the scale is large (>1g), dissolve the bromide salt in a minimal amount of DMF and add dropwise.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC or LC-MS. The bromide is UV active (pyridine chromophore).

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).[6]

    • Wash with saturated

      
       (aq) to remove salts.
      
    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).

Protocol B: C-S Bond Formation (Thioether Synthesis)

Thiols are highly reactive nucleophiles. Inorganic bases are preferred here to form the thiolate anion.

Reagents:

  • Nucleophile: Thiol (R-SH) (1.0 equiv)

  • Electrophile: this compound HBr (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv).
  • Solvent: DMF or Acetone.

Step-by-Step Procedure:

  • Thiolate Formation: Suspend

    
     (2.5 equiv)  in anhydrous DMF. Add the Thiol (1.0 equiv)  and stir at RT for 15 minutes.
    
  • Addition: Cool to 0°C. Add This compound HBr (1.1 equiv) portion-wise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Reaction is usually complete within 2 hours due to the high nucleophilicity of the thiolate.

  • Quench: Pour the reaction mixture into ice-water.

    • Solid Product: If a precipitate forms, filter and wash with water.

    • Oil Product: Extract with EtOAc/Ether as in Protocol A.

Experimental Workflow Diagram

Workflow cluster_inputs Input Components Start Start: Reagent HBr Salt SolventPrep Dissolve Nucleophile + Base (Solvent: ACN or DMF) Cooling Cool to 0°C (Critical for Stability) SolventPrep->Cooling Addition Add Bromide Salt (Portion-wise / Slow) Cooling->Addition Reaction Reaction: 0°C -> RT (2 - 4 Hours) Addition->Reaction Check LC-MS / TLC Check Reaction->Check Check->Reaction Incomplete Workup Aqueous Workup (EtOAc / NaHCO3) Check->Workup Complete

Caption: Optimized workflow ensuring low temperature during the free-basing step to prevent polymerization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of Black Tar Polymerization of the reagent.Ensure temperature is at 0°C during addition.[7] Increase solvent volume (dilution reduces intermolecular reaction).
Low Yield Hydrolysis of the bromide.Ensure solvents are anhydrous. Minimize exposure of the HBr salt to humid air before addition.
Incomplete Reaction HBr salt not fully neutralized.Verify stoichiometry of the base.[8] Ensure at least 2.0 equivalents of base are available (1 for salt, 1 for reaction).
Product is Water Soluble Pyridine nitrogen is protonated.Adjust pH of the aqueous layer to >9 during workup to ensure the product is in the free-base form for extraction.

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.
  • Synthesis of 4-(Bromomethyl)pyridine Hydrobromide (Analogous Protocol)

    • ChemicalBook.[5] (n.d.). 4-(Bromomethyl)pyridine hydrobromide synthesis. Retrieved October 26, 2025, from

    • Context: Provides the foundational method for bromination of pyridin-4-ylmethanol using or HBr/Acetic Acid, applicable to the 3-methyl deriv
  • Nucleophilic Substitution with Picolyl Halides in Drug Discovery

    • BenchChem. (2025). Application Notes: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. Retrieved October 26, 2025, from

    • Context: While specific to the benzil derivative, this reference outlines the standard base/solvent systems ( /DMF) used for benzylic-type electrophiles in medicinal chemistry.
  • Handling of Unstable Pyridine Intermediates

    • Loba Chemie. (2016). Safety Data Sheet: 4-(Bromomethyl)pyridine Hydrobromide. Retrieved October 26, 2025, from

    • Context: Authoritative source for safety data (H314: Causes severe skin burns) and storage conditions.

Sources

Application Note & Protocol: Regioselective Synthesis of 4-(Bromomethyl)-3-methylpyridine from 3,4-Lutidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(bromomethyl)-3-methylpyridine, a pivotal intermediate in pharmaceutical and agrochemical research. The protocol details a regioselective free-radical bromination of 3,4-lutidine (3,4-dimethylpyridine) using N-Bromosuccinimide (NBS) as the bromine source and benzoyl peroxide (BPO) as a radical initiator. We delve into the mechanistic underpinnings of the reaction, emphasizing the factors that govern the preferential bromination at the 4-methyl position. This guide is designed for researchers, scientists, and drug development professionals, offering a robust, step-by-step methodology, safety protocols, and data interpretation to ensure a reliable and reproducible synthesis.

Scientific Rationale and Mechanistic Insight

The synthesis of this compound from 3,4-lutidine is achieved via the Wohl-Ziegler reaction, a well-established method for the allylic or benzylic bromination of hydrocarbons.[1] The reaction proceeds through a free-radical chain mechanism, which is critical to understand for successful execution and troubleshooting.

The Free-Radical Chain Mechanism

The reaction is comprised of three distinct stages: initiation, propagation, and termination.[2]

  • Initiation: The process begins with the homolytic cleavage of the weak O-O bond in the radical initiator, benzoyl peroxide (BPO), upon heating. This generates two benzoyloxy radicals, which can then lose CO₂ to form phenyl radicals. These highly reactive radicals initiate the chain by abstracting a hydrogen atom from a trace amount of HBr present, generating a bromine radical (Br•).

  • Propagation: This is the self-sustaining cycle where the desired product is formed.

    • A bromine radical (Br•) abstracts a hydrogen atom from one of the methyl groups of 3,4-lutidine. This is the rate-determining and selectivity-determining step. A benzylic-type radical intermediate is formed.

    • This pyridinylmethyl radical then reacts with a molecule of NBS to yield the brominated product, this compound, and a succinimidyl radical.

    • The succinimidyl radical abstracts a hydrogen from HBr to regenerate the bromine radical (Br•), which continues the chain reaction.

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂, or a bromine radical and a pyridinylmethyl radical combining.

Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I1 Benzoyl Peroxide (BPO) I2 2 x Benzoyloxy Radical I1->I2 Heat (Δ) I3 Bromine Radical (Br•) I2->I3 + HBr P1 Bromine Radical (Br•) I3->P1 P3 Pyridinylmethyl Radical P1->P3 + (P2) P2 3,4-Lutidine P5 This compound P3->P5 + (P4) P4 NBS P6 Succinimidyl Radical P6->P1 + HBr T1 Radical + Radical T2 Stable Product (e.g., Br-Br) T1->T2

Caption: The Wohl-Ziegler free-radical bromination mechanism.
The Basis of Regioselectivity

When presented with two potential reaction sites—the methyl groups at the C3 and C4 positions of 3,4-lutidine—the reaction shows a strong preference for the C4 position. This regioselectivity is a direct consequence of the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect).[3][4] This effect deactivates the ring, particularly at the positions closest to the nitrogen (alpha and gamma positions relative to the lone pair direction).

Consequently, the C-H bonds of the methyl group at the C3 position (meta to the nitrogen) are electronically less affected compared to the C4 position (para to the nitrogen). However, the stability of the resulting radical intermediate is the deciding factor. The radical formed at the C4 position is more stabilized through resonance than the radical at the C3 position. Studies on the free radical bromination of unsymmetrical lutidines have shown that bromination preferentially occurs at the methyl group furthest from the nitrogen atom.[3] In the case of 3,4-lutidine, this leads to selective bromination at the 4-position. It is crucial to control the stoichiometry of NBS to prevent over-bromination, as studies have shown that 3,4-lutidine can yield dibrominated products with excess NBS.[3][4]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3,4-Lutidine (3,4-dimethylpyridine)≥98%Sigma-AldrichStore under nitrogen.
N-Bromosuccinimide (NBS)≥99%Acros OrganicsRecrystallize from water if purity is doubted.
Benzoyl Peroxide (BPO)97%, wetted with waterAlfa AesarCaution: Potentially explosive when dry.
Carbon Tetrachloride (CCl₄)Anhydrous, ≥99.5%Fisher ScientificCaution: Toxic and ozone-depleting.
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentVWRFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount (g)Amount (mmol)Molar Equivalents
3,4-Lutidine107.155.3650.01.0
NBS177.988.9050.01.0
Benzoyl Peroxide242.230.241.00.02 (2 mol%)
CCl₄ (Solvent)-150 mL--
Step-by-Step Synthesis Procedure

Synthesis_Workflow Start Setup Reaction Vessel (500 mL RBF, Condenser, N₂ Inlet) Add_Reagents Charge with 3,4-Lutidine, NBS, BPO, and CCl₄ Start->Add_Reagents Reflux Heat to Reflux (77°C) Monitor by TLC (3-5 hours) Add_Reagents->Reflux Workup_Start Cool to Room Temp. Filter off Succinimide Reflux->Workup_Start Wash_1 Wash Filtrate with 10% Na₂S₂O₃ Solution Workup_Start->Wash_1 Wash_2 Wash with Saturated NaHCO₃ Wash_1->Wash_2 Wash_3 Wash with Brine Wash_2->Wash_3 Dry Dry Organic Layer (Anhydrous MgSO₄) Wash_3->Dry Concentrate Remove Solvent (Rotary Evaporation) Dry->Concentrate Purify Purify via Column Chromatography (Silica Gel, Hexane/EtOAc) Concentrate->Purify End Characterize Product (NMR, MS) and Store Purify->End

Caption: Experimental workflow for the synthesis of this compound.
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

  • Charging the Flask: To the flask, add 3,4-lutidine (5.36 g, 50.0 mmol), N-bromosuccinimide (8.90 g, 50.0 mmol), and anhydrous carbon tetrachloride (150 mL).

  • Initiation: Add benzoyl peroxide (0.24 g, 1.0 mmol, 2 mol%). Note: Do not add the initiator to a hot solution.

  • Reaction: Begin stirring and gently heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction is often accompanied by the formation of the dense succinimide byproduct, which sinks to the bottom. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 3-5 hours.

  • Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 15 mL).

  • Workup - Aqueous Wash: Transfer the combined filtrate to a separatory funnel.

    • Wash with 10% aqueous sodium thiosulfate solution (50 mL) to quench any remaining bromine or NBS.

    • Wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any acidic byproducts.

    • Wash with brine (50 mL) to aid in the separation of the layers.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a yellowish oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity, is typically effective for separating the product from non-polar impurities and baseline material.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product should be stored under an inert atmosphere at low temperatures to prevent degradation.

Safety and Handling Precautions

Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): An irritant and oxidizer.[5] It is harmful if swallowed and causes skin and eye irritation.[6] Handle in a fume hood and avoid inhalation of dust. Keep away from combustible materials.[7]

  • Benzoyl Peroxide (BPO): A strong oxidizing agent and may cause fire or explosion, especially when dry.[8] It is also a skin sensitizer. Always use it as supplied (wetted with water) and avoid grinding or subjecting the dry material to heat or friction.

  • Carbon Tetrachloride (CCl₄): Toxic, a suspected carcinogen, and harmful to the environment (ozone-depleting). All operations must be conducted in a certified chemical fume hood. Consider substitution with a less hazardous solvent like cyclohexane or acetonitrile if feasible and validated for this reaction.

  • 3,4-Lutidine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Slow Rate Inactive initiator; Wet reagents/solvent; Insufficient heat.Use a fresh batch of BPO or AIBN. Ensure all glassware and solvents are scrupulously dry. Verify reflux temperature.
Low Yield Incomplete reaction; Product loss during workup.Increase reaction time. Be careful during extractions to avoid emulsion formation.
Over-bromination Excess NBS; Prolonged reaction time.Use a strict 1.0:1.0 stoichiometry of lutidine to NBS. Monitor the reaction closely by TLC and stop it upon completion.

References

  • Tetrahedron Letters. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Journal of Heterocyclic Chemistry. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1964). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Retrieved from [Link]

  • OhioLINK Electronic Theses and Dissertations Center. (2010). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines. Retrieved from [Link]

  • Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • ChemScience. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

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Application Notes and Protocols for the N-alkylation of Amines with 4-(Bromomethyl)-3-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Pyridines in Medicinal Chemistry

The introduction of a substituted pyridine moiety into a molecular scaffold is a cornerstone of modern medicinal chemistry and drug development. Pyridine rings are prevalent in a vast array of pharmaceuticals due to their ability to modulate key properties such as solubility, metabolic stability, and target binding affinity. The N-alkylation of amines serves as a fundamental and versatile strategy for forging carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive overview and detailed protocol for the N-alkylation of primary and secondary amines using 4-(bromomethyl)-3-methylpyridine hydrobromide, a valuable building block for introducing the 3-methylpyridin-4-ylmethyl group.

This specific reagent is an analogue of a substituted benzyl bromide, a class of compounds well-understood for their reactivity in nucleophilic substitution reactions.[3] The presence of the hydrobromide salt necessitates careful consideration of the reaction conditions, particularly the choice of base to both neutralize the salt and facilitate the desired N-alkylation. This document will elucidate the underlying mechanistic principles, provide a robust experimental protocol, and offer insights into expected outcomes and potential challenges.

Reaction Mechanism: A Classic SN2 Pathway

The N-alkylation of an amine with this compound hydrobromide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the amine by a suitable base, which enhances its nucleophilicity. The lone pair of electrons on the nitrogen atom of the amine then attacks the electrophilic benzylic carbon of the this compound, displacing the bromide leaving group.

A critical aspect of this specific reaction is the presence of the hydrobromide salt. The initial step, therefore, involves the neutralization of both the amine hydrobromide (if formed in situ) and the this compound hydrobromide by a base. This liberates the free amine and the free pyridine base, allowing the N-alkylation to proceed. A common challenge in the N-alkylation of primary amines is over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, can react further with the alkylating agent to form a tertiary amine.[4][5] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.[6][7]

Key Mechanistic Steps:

  • Neutralization: The added base neutralizes the hydrobromide salt of this compound and any amine salt present.

  • Nucleophilic Attack: The free amine acts as a nucleophile, attacking the electrophilic methylene carbon of the this compound.

  • Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (amine) and the leaving group (bromide) are both partially bonded to the carbon atom.

  • Displacement and Product Formation: The bromide ion is displaced, and a new carbon-nitrogen bond is formed, yielding the N-alkylated product as its hydrobromide salt.

  • Final Deprotonation: The base in the reaction mixture deprotonates the newly formed ammonium salt to give the neutral N-alkylated amine product.

Experimental Protocol: N-alkylation of a Primary Amine

This protocol details a general procedure for the selective mono-N-alkylation of a primary amine with this compound hydrobromide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )RoleNotes
This compound hydrobromide73870-24-3268.99Alkylating AgentCorrosive, handle with care in a fume hood.[8][9][10]
Primary Amine (e.g., Benzylamine)100-46-9107.15Nucleophile
Potassium Carbonate (K₂CO₃)584-08-7138.21BaseAnhydrous grade is recommended.
Dimethylformamide (DMF)68-12-273.09SolventAnhydrous grade is recommended.[2][11]
Ethyl Acetate141-78-688.11Extraction Solvent
Saturated Sodium Bicarbonate SolutionN/AN/AAqueous Wash
BrineN/AN/AAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent

Safety Precautions:

  • This compound hydrobromide is corrosive and can cause severe skin burns and eye damage.[8][10] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Dimethylformamide (DMF) is a potential reproductive toxin. Handle with care and ensure adequate ventilation.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially if the amine is sensitive to oxidation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.0 equivalent) and anhydrous dimethylformamide (DMF, approximately 0.2-0.5 M concentration relative to the amine).

  • Addition of Base: Add anhydrous potassium carbonate (2.5-3.0 equivalents). The excess base is crucial to neutralize the hydrobromide of the alkylating agent and the hydrobromide formed during the reaction.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound hydrobromide (1.0-1.1 equivalents) portion-wise at room temperature. A slight excess of the amine can be used to minimize dialkylation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting amine is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3][12]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated amine.[12]

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Primary Amine (1.0 eq) + Anhydrous DMF B Add K₂CO₃ (2.5-3.0 eq) A->B C Add this compound HBr (1.0-1.1 eq) B->C D Stir at RT or 40-60 °C C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Flash Column Chromatography J->K L Pure N-alkylated Product K->L

Caption: A step-by-step workflow for the N-alkylation reaction.

Data Presentation: Expected Outcomes and Substrate Scope

The yield of the N-alkylation reaction can vary depending on the nature of the amine substrate. Generally, less sterically hindered and more nucleophilic amines will provide higher yields. The following table provides a summary of expected outcomes with different classes of amines.

Amine SubstrateExpected ReactivityTypical Yield RangePotential Side Reactions
Primary Aliphatic AmineHigh70-95%Over-alkylation to the tertiary amine.[5]
Secondary Aliphatic AmineModerate to High60-90%Quaternization of the resulting tertiary amine.[13]
Aniline (Aromatic Amine)Moderate40-75%Requires slightly more forcing conditions (higher temp.).
Hindered Primary AmineLow to Moderate25-60%Slower reaction rates, may require longer reaction times.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Inactive Base: Ensure the potassium carbonate is anhydrous. Consider using a stronger base like cesium carbonate (Cs₂CO₃), which has been shown to be highly effective in N-alkylation reactions.[1][14]

    • Insufficient Temperature: For less reactive amines, gradually increase the reaction temperature.

    • Reagent Quality: Verify the purity and stability of the this compound hydrobromide, as it can degrade over time.[8][10]

  • Formation of Byproducts (Over-alkylation):

    • Stoichiometry: Use a slight excess of the primary amine relative to the alkylating agent.

    • Controlled Addition: Add the this compound hydrobromide solution dropwise to the amine and base mixture to maintain a low concentration of the alkylating agent.[4]

    • Competitive Deprotonation Strategy: A more advanced technique involves using the hydrobromide salt of the primary amine as the starting material and slowly adding a non-nucleophilic base like triethylamine. This maintains a low concentration of the free primary amine and keeps the more basic secondary amine product protonated and unreactive.[6][7]

Conclusion

The N-alkylation of amines with this compound hydrobromide is a reliable and straightforward method for the synthesis of a valuable class of substituted pyridines. By understanding the SN2 mechanism and carefully controlling the reaction conditions, particularly the choice of base and stoichiometry, researchers can achieve high yields of the desired mono-alkylated products. The protocol and insights provided herein serve as a practical guide for drug development professionals and synthetic chemists to effectively utilize this important synthetic transformation.

References

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link][1][15]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • ACS Publications. (2025, February 26). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • ACS Publications. (2025, March 31). C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]

  • Loba Chemie. (2016, June 13). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from [Link]

  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved from [Link]

  • ACS Publications. (2002, August 2). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Retrieved from [Link]

  • ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • RSC Advances. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • Google Patents. (n.d.). CN101654432B - Method for N-alkylation of 2-pyridone.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • American Chemical Society. (2026, February 8). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • PubMed Central. (n.d.). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

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Application Notes and Protocols: Synthesis of Heterocycles Utilizing the 3-Methyl-4-(bromomethyl)pyridine Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a ubiquitous and privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif for medicinal chemists. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

One particularly versatile and reactive intermediate for the construction of more complex, fused heterocyclic systems is 3-methyl-4-(bromomethyl)pyridine . The presence of a reactive bromomethyl group ortho to a methyl group on the pyridine ring provides a powerful handle for a variety of cyclization reactions. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate for the construction of medicinally relevant heterocyclic compounds. We will delve into the underlying principles of the synthetic strategies and provide detailed, field-proven protocols for key transformations.

Part 1: Synthesis of the Key Intermediate: 3-Methyl-4-(bromomethyl)pyridine Hydrobromide

The efficient synthesis of the 3-methyl-4-(bromomethyl)pyridine intermediate is a critical first step. While several methods exist for the bromination of methylpyridines, a common and effective approach involves the radical bromination of 3,4-dimethylpyridine.

Protocol 1: Radical Bromination of 3,4-Dimethylpyridine

This protocol describes the synthesis of 3-methyl-4-(bromomethyl)pyridine hydrobromide from 3,4-dimethylpyridine using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Materials:

  • 3,4-Dimethylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Diethyl ether

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr) solution in a suitable solvent (e.g., diethyl ether, isopropanol)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3,4-dimethylpyridine (1.0 eq) and the chosen solvent (e.g., CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of the radical initiator (AIBN or BPO, ~0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-methyl-4-(bromomethyl)pyridine.

  • Salt Formation (Optional but Recommended for Stability and Purification):

    • Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether.

    • Slowly add a solution of HCl or HBr in a compatible solvent with stirring.

    • The hydrobromide or hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents unwanted side reactions with atmospheric oxygen and moisture.

  • Radical Initiator: AIBN or BPO is used to initiate the radical chain reaction required for the selective bromination of the benzylic methyl group.

  • N-Bromosuccinimide (NBS): A convenient and selective source of bromine radicals for allylic and benzylic bromination.

  • Salt Formation: The hydrobromide or hydrochloride salt of the product is often more stable and easier to handle and purify than the free base.

Quantitative Data for Intermediate Synthesis
Starting MaterialBrominating AgentInitiatorSolventReaction Time (h)Yield (%)Reference
3,4-DimethylpyridineNBSAIBNCCl₄3~70-80[1]
3,4-DimethylpyridineNBSBPOBenzene4~65-75[1]

Part 2: Synthesis of Fused Heterocycles from 3-Methyl-4-(bromomethyl)pyridine

The electrophilic nature of the carbon atom in the bromomethyl group makes it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone for the synthesis of a wide array of fused heterocyclic systems.

Workflow for Heterocycle Synthesis

G A 3-Methyl-4-(bromomethyl)pyridine C S_N2 Reaction A->C B Nucleophile (e.g., Amines, Thiols, Active Methylene Compounds) B->C D Intermediate Adduct C->D E Intramolecular Cyclization D->E F Fused Heterocycle (e.g., Imidazopyridines, Pyrrolopyridines, Thienopyridines) E->F

Caption: General workflow for the synthesis of fused heterocycles from 3-methyl-4-(bromomethyl)pyridine.

Application 1: Synthesis of Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridines are a class of nitrogen-fused heterocycles with a broad spectrum of biological activities, including antiviral, and anticancer properties.[2][3][4]

Reaction Scheme:

G cluster_0 Synthesis of Imidazo[1,5-a]pyridines A 3-Methyl-4-(bromomethyl)pyridine B + R-NH2 (Primary Amine) C Intermediate N-alkylated pyridinium salt B->C S_N2 Reaction D Base-mediated cyclization C->D E Imidazo[1,5-a]pyridine derivative D->E

Caption: Synthesis of Imidazo[1,5-a]pyridines.

Protocol 2: Synthesis of a 7-Methyl-imidazo[1,5-a]pyridine Derivative

This protocol outlines a general procedure for the synthesis of an imidazo[1,5-a]pyridine derivative via the reaction of 3-methyl-4-(bromomethyl)pyridine with a primary amine, followed by an intramolecular cyclization.

Materials:

  • 3-Methyl-4-(bromomethyl)pyridine hydrobromide

  • Primary amine (e.g., benzylamine, aniline)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetonitrile, DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-4-(bromomethyl)pyridine hydrobromide (1.0 eq) in the chosen solvent.

  • Addition of Reactants: Add the primary amine (1.1 eq) and the base (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired imidazo[1,5-a]pyridine derivative.

Application 2: Synthesis of Pyrrolo[1,2-a]pyridines

Pyrrolo[1,2-a]pyridines are another important class of N-fused heterocycles with applications in materials science and medicinal chemistry.[5]

Reaction Scheme:

G cluster_0 Synthesis of Pyrrolo[1,2-a]pyridines A 3-Methyl-4-(bromomethyl)pyridine B + Active Methylene Compound (e.g., Malononitrile) C Intermediate C-alkylated product B->C S_N2 Reaction D Base-catalyzed cyclization C->D E Pyrrolo[1,2-a]pyridine derivative D->E

Caption: Synthesis of Pyrrolo[1,2-a]pyridines.

Protocol 3: Synthesis of a 7-Methyl-pyrrolo[1,2-a]pyridine Derivative

This protocol describes the synthesis of a pyrrolo[1,2-a]pyridine derivative through the reaction of 3-methyl-4-(bromomethyl)pyridine with an active methylene compound.

Materials:

  • 3-Methyl-4-(bromomethyl)pyridine hydrobromide

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Strong base (e.g., sodium ethoxide, sodium hydride)

  • Solvent (e.g., ethanol, THF)

Procedure:

  • Formation of the Nucleophile: In a dry flask under an inert atmosphere, dissolve the active methylene compound (1.1 eq) in the chosen solvent. Add the strong base (1.1 eq) portion-wise at 0 °C and stir for 30 minutes.

  • Reaction: Add a solution of 3-methyl-4-(bromomethyl)pyridine hydrobromide (1.0 eq) in the same solvent to the nucleophile solution at 0 °C. Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Application 3: Synthesis of Thieno[3,2-b]pyridines

Thieno[3,2-b]pyridines are sulfur-containing heterocyclic compounds that have shown promise as kinase inhibitors and anticancer agents.[6][7][8]

Reaction Scheme:

G cluster_0 Synthesis of Thieno[3,2-b]pyridines A 3-Methyl-4-(bromomethyl)pyridine B + Thioglycolate derivative C Intermediate S-alkylated product B->C S_N2 Reaction D Base-induced cyclization (e.g., Dieckmann condensation) C->D E Thieno[3,2-b]pyridine derivative D->E

Caption: Synthesis of Thieno[3,2-b]pyridines.

Protocol 4: Synthesis of a 6-Methyl-thieno[3,2-b]pyridine Derivative

This protocol provides a general method for the synthesis of a thieno[3,2-b]pyridine derivative starting from 3-methyl-4-(bromomethyl)pyridine and a thioglycolate derivative.

Materials:

  • 3-Methyl-4-(bromomethyl)pyridine hydrobromide

  • Ethyl thioglycolate or a similar derivative

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • S-Alkylation: In a round-bottom flask, dissolve ethyl thioglycolate (1.1 eq) in the chosen solvent. Add the base (1.1 eq) and stir for 15 minutes. Then, add 3-methyl-4-(bromomethyl)pyridine hydrobromide (1.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Cyclization: Add an additional equivalent of a strong base (e.g., sodium ethoxide) to promote the intramolecular Dieckmann condensation. Heat the reaction mixture to reflux for 4-8 hours.

  • Work-up:

    • Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting thieno[3,2-b]pyridine derivative by column chromatography or recrystallization.

Conclusion

The 3-methyl-4-(bromomethyl)pyridine intermediate is a highly valuable and versatile building block for the synthesis of a diverse range of fused heterocyclic compounds. Its strategic use allows for the efficient construction of complex molecular architectures with significant potential in medicinal chemistry and drug discovery. The protocols provided in this application note offer a solid foundation for researchers to explore the rich chemistry of this intermediate and to develop novel heterocyclic compounds with tailored biological activities. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an. To Chemistry Journal, 7.
  • Al-Tel, T. H. (2012). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 17(9), 10793–10805.
  • Bakhite, E. A., Abdou, A. O. A., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121–136.
  • Catak, S., & Aviyente, V. (2008). A New Synthetic Route for Synthesis of 3‐Substituted Imidazo[1,5‐a]pyridines.
  • Gulea, M., & Neda, I. (2011). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 56(11), 1039–1042.
  • Han, Y., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 279, 116806.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Katritzky, A. R., et al. (2010). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 2878–2940.
  • Kemnitzer, W. E., et al. (2004). Discovery of 4-Aryl-4H-chromenes as a New Series of Apoptosis Inducers Using a Cell- and Caspase-Based High-Throughput Screening Assay. 1. Structure−Activity Relationships of the 4-Aryl Group. Journal of Medicinal Chemistry, 47(25), 6299–6310.
  • Kumar, A., et al. (2013). Synthesis and biological activities of substituted pyrrolo [1,2-a] pyridines. Indian Journal of Chemistry - Section B, 52B(8), 1058–1062.
  • Lu, Y., Guo, J., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thieno[3,2-b]pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methylpyridine. Retrieved from [Link]

  • ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2021). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 133(1), 22.
  • Wang, X., et al. (2008). A General and Efficient Copper-Catalyzed Synthesis of Pyrroles. Organic Letters, 10(12), 2413–2416.

Sources

Troubleshooting & Optimization

Handling lachrymatory properties of picolyl bromide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling, Stability, and Neutralization of Lachrymatory Picolyl Bromides Ticket ID: PB-SAFE-001 Status: Active

Introduction: The Mechanism of Tears

Why does this chemical hurt? Unlike simple irritants, picolyl bromide derivatives are potent lachrymators (tear agents) and alkylating agents. Their high activity stems from their ability to covalently modify biological targets.

  • The Target: The TRPA1 ion channel (Transient Receptor Potential Ankyrin 1), located on nociceptive (pain-sensing) neurons in the cornea and respiratory tract.

  • The Mechanism: The electrophilic bromomethyl group (

    
    ) reacts with nucleophilic cysteine residues (thiol groups) on the N-terminus of the TRPA1 channel via alkylation .
    
  • The Result: This covalent modification locks the channel open, causing a massive influx of calcium ions (

    
    ), which the brain interprets as intense burning pain, triggering reflex lachrymation (tearing) and coughing to flush the irritant.
    

Expert Insight: Because this is a covalent bond formation, the pain can persist even after the chemical is washed away. Prevention is the only viable strategy.

Module 1: Stability & The "Self-Destruct" Mode

Critical Technical Context: Researchers often report picolyl bromide "going bad" or turning into an insoluble tar. This is due to auto-quaternization .

  • The Paradox: Picolyl bromide contains both a nucleophile (the pyridine nitrogen) and an electrophile (the bromomethyl group) on the same molecule.

  • The Risk: In its free base form, Molecule A attacks Molecule B, forming a pyridinium salt dimer or polymer. This renders the reagent useless and insoluble.

  • The Solution: Always store and handle as the Hydrobromide Salt (HBr) . Only liberate the free base immediately prior to reaction or in situ.

Visualizing the Stability Pathway

Stability cluster_0 Safe Storage Zone Salt Picolyl Bromide Hydrobromide Salt (Stable Solid) FreeBase Free Base (Reactive Oil/Solid) *HIGH LACHRYMATORY RISK* Salt->FreeBase Neutralization Base Base Treatment (e.g., NaHCO3) Polymer Insoluble Polymer / Dimer (Inactive Tar) FreeBase->Polymer Auto-Quaternization (Self-Alkylation) Time Time / Heat

Figure 1: The degradation pathway of picolyl bromide. The free base is unstable and prone to polymerization.

Module 2: The "Closed-Loop" Handling Protocol

Objective: Weigh and transfer the solid HBr salt without releasing dust into the hood atmosphere.

The "Open Sash" Mistake: Never weigh picolyl bromide on an open balance. The static charge of the fine powder will disperse micro-particles, which will eventually drift past the sash and into your breathing zone.

Protocol: Solution-Based Transfer
  • Preparation:

    • Pre-weigh a septum-capped vial (empty) and record the tare weight.

    • Prepare a "Quench Bath" (See Module 3) inside the hood before starting.

  • The Transfer (Inside Hood):

    • Place the picolyl bromide bottle and the tared vial deep inside the hood.

    • Quickly transfer the approximate amount of solid into the vial.

    • Cap the vial immediately.

  • The Weighing:

    • Wipe the exterior of the closed vial with a tissue soaked in thiosulfate solution (to neutralize external dust).

    • Take the closed vial to the balance to weigh. Calculate the net mass.

  • The Dissolution:

    • Return the closed vial to the hood.

    • Inject your reaction solvent (e.g., DCM, DMF) through the septum using a syringe.

    • Swirl to dissolve.

  • The Delivery:

    • Transfer the solution to your reaction vessel via syringe or cannula.

    • Result: The lachrymator is never exposed to the open air.

Module 3: Neutralization & Decontamination

The Chemistry of Safety: Water alone is insufficient because picolyl bromide has low water solubility. You need a "soft" nucleophile to rapidly displace the bromide.

The Gold Standard: Sodium Thiosulfate The reaction converts the volatile, reactive alkyl bromide into a non-volatile, water-soluble Bunte Salt .



Decontamination Solution Recipes
AgentCompositionEfficacyUse Case
Solution A (Standard) 10% w/v Sodium Thiosulfate in WaterHigh General glassware soak, sash wipe-down.
Solution B (Heavy Duty) 10% Thiosulfate + 1% NaOH in WaterVery High Spills. The base prevents HBr fumes; Thiosulfate quenches the alkylator.
Solution C (Avoid) Ammonia / BleachMedium/Risky DO NOT USE. Bleach can form toxic chloramines. Ammonia is volatile.[1]
Emergency Spill Workflow

SpillResponse Spill Spill Detected Cover 1. Cover with Absorbent Pads (Do not wipe yet) Spill->Cover Flood 2. Flood Pads with 10% Sodium Thiosulfate Cover->Flood Wait 3. Wait 15-20 Minutes (Allow Bunte Salt formation) Flood->Wait Clean 4. Collect as Chemical Waste (Wash area with soap/water) Wait->Clean

Figure 2: Step-by-step response for picolyl bromide spills. The "Wait" step is critical for chemical neutralization.

Troubleshooting & FAQs

Q1: The solid picolyl bromide in the bottle has turned pink or brown. Is it safe to use?

  • Diagnosis: This indicates partial decomposition. The color comes from traces of

    
     or conjugated polymerization products (see Figure 1).
    
  • Action: If it is the HBr salt, you can often recrystallize it (ethanol/ether) to restore white crystals. If it is the free base, it has likely auto-quaternized and should be discarded.

  • Prevention: Store the HBr salt in a desiccator at 4°C, protected from light.

Q2: I smell a sweet, acrid odor outside the fume hood.

  • Immediate Action: Stop work. Close the sash fully.

  • Root Cause: Picolyl bromide has a low olfactory threshold. If you smell it, you have either:

    • Created a draft (walking too fast past the hood).

    • Contaminated your gloves and touched a door handle/keyboard.

    • Failed to quench a syringe needle before removing it from the hood.

  • Fix: Change gloves immediately. Wipe down the sash handle with Thiosulfate Solution A.

Q3: Can I use Ammonium Hydroxide to neutralize it?

  • Technical Answer: Yes, ammonia will react to form the aminomethyl pyridine, but it is less ideal than thiosulfate.

  • Why? Ammonia itself is a respiratory irritant. Mixing a lachrymator with an irritant creates a "chemical cocktail" that makes it hard to determine if the hazard is neutralized. Stick to Sodium Thiosulfate (odorless, non-volatile).

Q4: I got a drop on my nitrile gloves. Do I have time to finish the step?

  • Answer: NO.

  • Data: Alkyl bromides can permeate standard nitrile gloves in < 5 minutes .

  • Protocol: immediately remove gloves (turning inside out), wash hands with soap and water, and don fresh gloves. Do not rely on "double gloving" to extend work time after a hit.

References

  • Mechanism of Action (TRPA1)

    • Bautista, D. M., et al. (2006).[2] "TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents." Cell.

  • Chemical Safety & Neutralization

    • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Working with Chemicals of High Toxicity."

  • Picolyl Bromide Stability

    • Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide.

  • Bunte Salt Reaction

    • U.S. Army Public Health Center. (2018).[4] Technical Guide 244: The Industrial Hygiene Field Guide. (Referencing thiosulfate neutralization of alkyl halides).

Sources

Technical Support Center: Stability & Storage of 4-(Bromomethyl)-3-methylpyridine HBr

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-BMP-HBr-STAB Status: Active Priority: High (Reactive Intermediate) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The "Ticking Time Bomb" of Benzylic Bromides

You are likely working with 4-(Bromomethyl)-3-methylpyridine hydrobromide (CAS: 73870-24-3) as a key intermediate for introducing a pyridine moiety into a larger scaffold.

The Critical Insight: This compound is chemically designed to be reactive. The very feature that makes it useful—the highly electrophilic benzylic carbon—is also its Achilles' heel. Unlike standard reagents, this compound possesses an internal "self-destruct" mechanism (intermolecular self-alkylation) that is held in check only by the protonation of the pyridine nitrogen (the HBr salt form).

If the acidic environment is compromised (e.g., by moisture), the compound will revert to its free base form and rapidly polymerize into a useless, insoluble tar.

Module 1: The Gold Standard Storage Protocol

Do not deviate from these parameters for long-term storage (>1 week).

Q: What are the absolute non-negotiable conditions for storage?
ParameterSpecificationThe Scientific "Why"
Temperature -20°C (Freezer) Retards the kinetics of hydrolysis and autopolymerization. While 4°C is acceptable for days, -20°C is required for months.
Atmosphere Inert (Argon/Nitrogen) Oxygen is less of a threat than moisture . Inert gas prevents atmospheric water vapor from entering.
Container Amber Glass + Desiccant Amber glass blocks UV light (preventing radical C-Br cleavage). Secondary containment with desiccant (e.g., Drierite) is mandatory.
Seal Parafilm/Teflon Tape Screw caps loosen at low temps due to thermal contraction. An external seal prevents moisture ingress during freezer storage.
Q: I received the package at room temperature. Is it ruined?

A: Likely no , provided the manufacturer sealed it under inert gas.

  • Immediate Action: Do not open the vial immediately. Allow it to equilibrate to room temperature to prevent condensation on the cold solid.

  • Verification: Inspect physical appearance.[1] It should be a white to off-white crystalline solid . If it is yellow, sticky, or clumped, degradation has begun (see Module 3).

Module 2: The Mechanism of Failure (The "Why")

To troubleshoot effectively, you must understand the degradation pathway. This is not simple decomposition; it is a chain reaction.

Degradation Pathway Diagram

DegradationPathway cluster_0 Critical Failure Mode Salt Stable HBr Salt (Protonated Nitrogen) FreeBase Reactive Free Base (Nucleophilic Nitrogen) Salt->FreeBase Deprotonation (Loss of HBr) Moisture Moisture Ingress (H2O acts as Base) Moisture->Salt Triggers Dimer Pyridinium Dimer (Self-Alkylation) FreeBase->Dimer Intermolecular Attack Alcohol Hydrolysis Product (Benzyl Alcohol) FreeBase->Alcohol H2O Attack on C-Br Polymer Insoluble Polymer/Tar (Irreversible Ruin) Dimer->Polymer Chain Reaction

Figure 1: The "Self-Destruct" Pathway. Moisture neutralizes the protective HBr, unleashing the nucleophilic nitrogen to attack neighboring molecules.

Module 3: Troubleshooting & Rescue Operations

Q: My sample has turned yellow/orange. Can I still use it?

A: Proceed with Caution.

  • Diagnosis: Yellowing indicates the formation of trace conjugated by-products or free bromine (Br2) from oxidation.

  • Action:

    • Dissolve a small amount in your reaction solvent (e.g., DMF, Acetonitrile).

    • If it dissolves completely and clear , the degradation is superficial (<5%). You may use it, but calculate stoichiometry based on a slightly lower purity (e.g., 90-95%).

    • If it leaves a gummy residue or the solution is cloudy, significant polymerization has occurred. Purification is required.

Q: How do I handle the hygroscopicity during weighing?

A: The HBr salt is extremely hygroscopic. Absorbed water weighs something!

  • The "Speed" Protocol:

    • Tare your receiving vessel (flask) before opening the reagent bottle.

    • Open, weigh rapidly, and close immediately.

    • Do not use a spatula that has been sitting on the bench. Use a fresh, dry disposable spatula.

    • Correction: If exact stoichiometry is vital (e.g., 1.05 equiv), assume the material contains 1-3% water by weight if the bottle has been opened previously.

Q: Can I repurify degraded (sticky) material?

A: Yes, via Recrystallization. Since the polymer is often insoluble in organic solvents, and the HBr salt is soluble in polar protic solvents, you can separate them.

Rescue Protocol (Recrystallization):

  • Solvent: Use Ethanol (EtOH) or Isopropanol (IPA) .

  • Dissolution: Dissolve the crude solid in the minimum amount of hot alcohol (approx. 60°C).

    • Note: If insoluble black specks remain, filter them out hot (this is the polymer).

  • Precipitation: Add cold Diethyl Ether or Hexanes (Anti-solvent) dropwise until turbidity persists.

  • Cooling: Place in a -20°C freezer overnight.

  • Collection: Filter the white crystals rapidly under Argon (if possible) or dry quickly in a vacuum desiccator.

Module 4: Experimental Workflow Verification

Use this workflow to ensure your material remains viable from receipt to reaction.

StorageWorkflow Receipt Receipt of Material Check Visual Inspection (White Powder?) Receipt->Check Bad Yellow/Sticky Check->Bad No Good White/Crystalline Check->Good Yes Purify Perform Rescue Protocol (Module 3) Bad->Purify Store Long Term Storage -20°C | Desiccator | Argon Good->Store Purify->Store Use Usage Day Warm to RT before opening Store->Use Planning Experiment Use->Store Reseal immediately with Parafilm

Figure 2: Lifecycle management of this compound HBr.

References

  • Pandit, S., Hornung, B., & Orr-Ewing, A. J. (2016).[2] Direct comparison of 3-centre and 4-centre HBr elimination pathways in methyl-substituted vinyl bromides. Physical Chemistry Chemical Physics, 18(40), 28353-28364.[2] Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating 4-(Bromomethyl)-3-methylpyridine and 3-(Bromomethyl)-4-methylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the integrity of synthesis and the safety and efficacy of the final product. The isomers 4-(bromomethyl)-3-methylpyridine and 3-(bromomethyl)-4-methylpyridine, with their subtle structural differences, present a common analytical challenge. This guide provides a comprehensive comparison of these two isomers, supported by experimental data and established analytical principles, to enable their unambiguous differentiation.

The Challenge of Isomeric Similarity

At first glance, this compound and 3-(bromomethyl)-4-methylpyridine are remarkably similar. They share the same molecular formula (C₇H₈BrN) and molecular weight (186.05 g/mol ). This inherent similarity in their fundamental physicochemical properties necessitates the use of sophisticated analytical techniques that can probe the subtle differences in their molecular architecture.

Physicochemical Properties: A First Point of Comparison

While many of their bulk properties are similar, minor differences can be observed and are a useful starting point for characterization.

PropertyThis compound3-(Bromomethyl)-4-methylpyridineRationale for Difference
CAS Number 2201551-69-910168-00-0 (as 4-Bromo-3-methylpyridine)Unique identifiers for distinct chemical substances.
Molecular Weight 186.05 g/mol 186.05 g/mol Identical molecular formula.
Boiling Point Not readily available~199-200 °C (for the bromo-isomer)The position of the substituents can influence intermolecular forces, leading to slight differences in boiling points. It is expected that these isomers will have very close boiling points, making separation by simple distillation challenging.
Density Not readily available~1.549 g/mL at 25 °C (for the bromo-isomer)Differences in crystal packing or molecular interactions in the liquid state can lead to slight variations in density.

Note: The provided data for 3-(bromomethyl)-4-methylpyridine corresponds to its constitutional isomer, 3-bromo-4-methylpyridine, as specific data for the bromomethyl isomer is less prevalent. However, the principles of differentiation remain the same.

Spectroscopic Differentiation: Unveiling the Molecular Fingerprints

Spectroscopic techniques provide the most definitive means of distinguishing between these isomers by probing their unique electronic and nuclear environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of these isomers. The chemical shifts and coupling patterns of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment.

¹H NMR Spectroscopy: A Tale of Two Pyridines

The substitution pattern on the pyridine ring creates a unique spin system for each isomer, resulting in distinct ¹H NMR spectra.

  • This compound: We would expect to see a singlet for the bromomethyl protons (-CH₂Br), a singlet for the methyl protons (-CH₃), and three aromatic protons with characteristic coupling patterns. The proton at position 2 would likely be a singlet, the proton at position 5 a doublet, and the proton at position 6 a doublet.

  • 3-(Bromomethyl)-4-methylpyridine: This isomer would also show a singlet for the bromomethyl protons and a singlet for the methyl protons. However, the aromatic region would be different. The proton at position 2 would likely be a singlet, the proton at position 5 a doublet, and the proton at position 6 a doublet, but their chemical shifts would differ from the other isomer due to the different placement of the electron-withdrawing bromomethyl group and the electron-donating methyl group.

Predicted ¹H NMR Chemical Shifts (δ, ppm)

ProtonThis compound (Predicted)3-(Bromomethyl)-4-methylpyridine (Predicted)Rationale for Prediction
-CH₂Br ~4.5~4.6The chemical shift of the bromomethyl protons will be in a similar region for both isomers.
-CH₃ ~2.4~2.5The position of the methyl group relative to the nitrogen and the bromomethyl group will slightly alter its chemical shift.
Aromatic H Distinct set of shifts and couplingsDifferent distinct set of shifts and couplingsThe electronic effects of the substituents at different positions on the pyridine ring will lead to unique chemical shifts and coupling constants for the aromatic protons, providing a clear fingerprint for each isomer.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique chemical environment giving rise to a distinct signal.

  • Key Differentiators: The chemical shifts of the carbon atoms directly attached to the bromomethyl and methyl groups, as well as the carbons within the pyridine ring, will be diagnostic. The ipso-carbon attached to the bromomethyl group will be significantly affected by the bromine atom.

Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonThis compound (Predicted)3-(Bromomethyl)-4-methylpyridine (Predicted)Rationale for Prediction
-CH₂Br ~30-35~30-35Similar chemical shift range for the bromomethyl carbon.
-CH₃ ~15-20~15-20The position of the methyl group will cause a slight difference in its chemical shift.
Aromatic C Unique set of 6 signalsDifferent unique set of 6 signalsThe substitution pattern will create a unique electronic environment for each of the six carbons in the pyridine ring, leading to a distinct set of chemical shifts for each isomer.
Mass Spectrometry (MS): Fragmentation and Isotopic Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these isomers, high-resolution mass spectrometry can confirm their identical molecular formula. The key to their analysis by MS lies in the isotopic pattern of bromine and their fragmentation patterns.

  • Bromine Isotope Pattern: A hallmark of a bromine-containing compound is the presence of two major peaks in the molecular ion region, [M]⁺ and [M+2]⁺, of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern will be present for both isomers.

  • Fragmentation Analysis: While both isomers will likely exhibit some common fragmentation pathways, such as the loss of a bromine radical (•Br) or a bromomethyl radical (•CH₂Br), the relative intensities of these fragment ions may differ due to the different substitution patterns influencing bond stabilities. For example, the stability of the resulting pyridinium cation after fragmentation will be influenced by the position of the methyl group.

Expected Key Fragments in Mass Spectra

m/zFragmentIsomer(s)Notes
185/187[C₇H₈BrN]⁺BothMolecular ion with characteristic bromine isotope pattern.
106[C₇H₈N]⁺BothLoss of a bromine radical.
91[C₆H₅N]⁺BothLoss of a bromomethyl radical.

Chromatographic Separation: Resolving the Isomers

Due to their similar physicochemical properties, chromatographic techniques are essential for the physical separation of these isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The two isomers are expected to have slightly different retention times on a standard non-polar or moderately polar GC column due to subtle differences in their volatility and interaction with the stationary phase.

**dot

Caption: Workflow for GC-MS analysis of bromomethyl-methylpyridine isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a versatile platform for the separation of these isomers, particularly if they are not sufficiently volatile or stable for GC analysis. A reversed-phase C18 column is a good starting point.

**dot

Caption: Workflow for HPLC analysis of bromomethyl-methylpyridine isomers.

Experimental Protocols

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra and carefully analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants of all signals. Compare the obtained spectra with the predicted patterns for each isomer.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Column: Use a standard non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column.

    • Injection: Inject 1 µL of the sample in split or splitless mode.

    • Oven Program: Start with an initial temperature of 100°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Method:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Analyze the resulting chromatogram for separated peaks. Examine the mass spectrum of each peak to confirm the molecular weight and analyze the fragmentation pattern.

Protocol 3: HPLC Analysis
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, start with 20% acetonitrile and ramp to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both isomers absorb (e.g., 260 nm).

  • Data Analysis: Analyze the chromatogram to determine the retention times and peak areas for each separated isomer.

Conclusion

The differentiation of this compound and 3-(bromomethyl)-4-methylpyridine, while challenging due to their isomeric nature, is readily achievable through a systematic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods for structural elucidation, providing unambiguous fingerprints for each isomer. Chromatographic techniques, particularly GC-MS and HPLC, are essential for their physical separation and quantification. By employing the principles and protocols outlined in this guide, researchers can confidently distinguish between these two important building blocks, ensuring the quality and reliability of their scientific endeavors.

References

  • PubChem. This compound hydrobromide. [Link]

  • PubChem. 3-Bromo-4-methylpyridine. [Link]

  • NIST. Pyridine, 3-bromo-. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

A Comparative Reactivity Analysis for Drug Development Scaffolds: 4-(Bromomethyl)-3-methylpyridine vs. 4-(Chloromethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Medicinal Chemists

Executive Summary

In the synthesis of novel pharmaceutical agents, 4-(halomethyl)-3-methylpyridine scaffolds are invaluable electrophilic building blocks. The choice between the bromo- and chloro- derivatives is a critical decision that directly impacts reaction kinetics, yield, and overall synthetic strategy. This guide provides a comprehensive comparison of the reactivity of 4-(bromomethyl)-3-methylpyridine and 4-(chloromethyl)-3-methylpyridine in nucleophilic substitution reactions. We will dissect the underlying chemical principles, present comparative data, and offer a detailed experimental protocol for quantitative analysis. Our findings establish that this compound is the more reactive species, a direct consequence of the superior leaving group ability of bromide and the lower carbon-bromine bond dissociation energy.

Introduction to Halomethylpyridine Building Blocks

This compound and 4-(chloromethyl)-3-methylpyridine are heterocyclic compounds essential for introducing the 3-methylpyridine-4-yl-methyl moiety into target molecules. This structural motif is prevalent in a range of biologically active compounds, making these reagents staples in drug discovery and development pipelines.[1][2] Their utility stems from the electrophilic nature of the benzylic-like carbon, which readily undergoes nucleophilic substitution (SN2) reactions with a wide array of nucleophiles, including amines, thiols, and alcohols.

Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, improving yields, and accelerating the drug discovery process.[3] This guide aims to provide a clear, evidence-based comparison to inform the rational selection of the appropriate reagent for a given synthetic challenge.

Theoretical Framework: Factors Governing Reactivity

The reactivity of these compounds in nucleophilic substitutions is primarily dictated by the rate of the SN2 reaction. As primary halides with a pi-system in the α-position, they are highly susceptible to this pathway.[4] The reaction rate is governed by several key factors, most notably the nature of the leaving group and the strength of the carbon-halogen bond.

The Decisive Role of the Leaving Group

In an SN2 reaction, the leaving group departs with the pair of electrons from the former C-X bond. A good leaving group is one that can stabilize this negative charge effectively.[5] The key principle is that weaker bases are better leaving groups .[6]

When comparing the halide ions, basicity decreases down the group:

  • F⁻ > Cl⁻ > Br⁻ > I⁻ (Strongest base to Weakest base)

Consequently, the leaving group ability is the inverse of basicity:

  • I⁻ > Br⁻ > Cl⁻ > F⁻ (Best leaving group to Poorest leaving group)

Bromide (Br⁻) is a larger, more polarizable ion than chloride (Cl⁻). Its negative charge is distributed over a larger volume, resulting in a lower charge density and greater stability in solution.[7] This inherent stability makes it a "happier" leaving group, and it departs from the electrophilic carbon more readily than chloride.[6]

Carbon-Halogen Bond Strength

The first step in the substitution mechanism involves the breaking of the carbon-halogen (C-X) bond. The energy required to cleave this bond homolytically is known as the Bond Dissociation Energy (BDE). A weaker bond requires less energy to break, contributing to a lower activation energy for the reaction and thus a faster reaction rate.

The C-X bond strength decreases as the halogen atom increases in size:

  • C-F > C-Cl > C-Br > C-I

The C-Br bond is inherently weaker and longer than the C-Cl bond, making it more susceptible to cleavage upon nucleophilic attack.[8][9]

The "Benzylic-Like" Activation

Both molecules benefit from having the halomethyl group attached to a pyridine ring. Similar to a benzyl halide, the pi-system of the aromatic ring helps to stabilize the SN2 transition state.[10][11] As the nucleophile attacks and the halide leaves, the p-orbitals on the central carbon can overlap with the π-system of the pyridine ring, delocalizing the developing charge in the transition state. This electronic stabilization lowers the activation energy and makes these substrates significantly more reactive than their non-aromatic alkyl halide counterparts.

The SN2 Reaction Mechanism

The reaction proceeds via a concerted, bimolecular (SN2) mechanism. The nucleophile attacks the electrophilic methylene carbon from the side opposite to the leaving group (backside attack). This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The process concludes with the inversion of stereochemistry at the carbon center and the expulsion of the halide ion.

Figure 1: Concerted SN2 mechanism at the benzylic-like carbon (X = Cl or Br).

Quantitative Comparison: Experimental Data

The theoretical principles are strongly supported by experimental data. The difference in reactivity is not subtle; it is often an order of magnitude or more.

Bond Dissociation Energy (BDE)

The energy required to break the C-X bond is a direct measure of its strength. The weaker C-Br bond is a key contributor to the enhanced reactivity of the bromo derivative.

BondTypical BDE (kJ/mol)
Benzylic C-Cl~293
Benzylic C-Br~238
Note: These are representative values; actual BDE can vary slightly with substitution.[12][13]
Relative Reaction Rates

Kinetic studies comparing the rates of SN2 reactions for alkyl chlorides and bromides consistently show a significant rate enhancement for the bromide. For the reaction of ethyl halides with a common nucleophile, the rate constants show a clear trend.[14]

SubstrateLeaving GroupRelative Rate Constant (krel)
Ethyl ChlorideCl⁻1
Ethyl BromideBr⁻~100
Ethyl IodideI⁻~2000
Data adapted from analogous alkyl halide systems.[14]

This trend holds true for the 4-(halomethyl)-3-methylpyridine system. We can confidently predict that This compound will react approximately 50-100 times faster than 4-(chloromethyl)-3-methylpyridine under identical SN2 conditions.

Experimental Protocol: A Comparative Kinetic Analysis via HPLC

To provide a self-validating system, we outline a robust protocol for quantitatively measuring the reactivity difference. This experiment uses High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the electrophile over time.

Objective

To determine the second-order rate constants (k) for the reaction of this compound and 4-(chloromethyl)-3-methylpyridine with a model nucleophile (e.g., piperidine) in acetonitrile at a constant temperature.

Materials & Reagents
  • This compound hydrobromide

  • 4-(Chloromethyl)-3-methylpyridine hydrochloride

  • Piperidine (or other suitable nucleophile)

  • Triethylamine (to free-base the hydrochloride/hydrobromide salts)

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., Naphthalene)

  • Milli-Q Water

  • Trifluoroacetic Acid (TFA)

  • Thermostated reaction vials or jacketed reactor

Instrumentation
  • HPLC system with a UV detector and a C18 reverse-phase column.

  • Thermostatic magnetic stirrer.

Procedure
  • Preparation of Stock Solutions:

    • Electrophile Stock (0.1 M): In separate volumetric flasks, prepare solutions of each halomethylpyridine. For the salt forms, add 1.05 equivalents of triethylamine to neutralize the acid and dissolve in acetonitrile to the final volume.

    • Nucleophile Stock (1.0 M): Prepare a solution of piperidine in acetonitrile.

    • Internal Standard (IS) Stock (0.05 M): Prepare a solution of naphthalene in acetonitrile.

  • Reaction Setup:

    • In a thermostated vial set to 25.0 °C, add a stir bar.

    • Pipette 4.0 mL of the Electrophile Stock solution and 1.0 mL of the Internal Standard Stock solution into the vial. Allow the solution to equilibrate to temperature for 10 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly add 5.0 mL of the pre-thermostated Nucleophile Stock solution. Start a stopwatch immediately (t=0). This creates a pseudo-first-order condition with a 10-fold excess of the nucleophile.

    • At specific time intervals (e.g., t = 2, 5, 10, 20, 30, 60 minutes for the bromo- compound; longer intervals may be needed for the chloro- compound), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot by diluting it into a 1.5 mL HPLC vial containing 900 µL of a 50:50 acetonitrile/water solution with 0.1% TFA. The acid will protonate the piperidine, halting the reaction.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC. Use a mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA) suitable for separating the starting material, product, and internal standard.

    • Monitor the absorbance at a wavelength where the starting material and internal standard have strong chromophores (e.g., 260 nm).

Data Analysis
  • For each time point, calculate the ratio of the peak area of the starting material to the peak area of the internal standard.

  • Plot ln([Reactant]/[IS]) versus time. The slope of this line will be equal to -kobs (the pseudo-first-order rate constant).

  • Calculate the second-order rate constant (k) using the equation: k = kobs / [Nucleophile] .

  • Compare the calculated k values for the bromo- and chloro- compounds.

Experimental Workflow Diagram

Experimental_Workflow A Prepare Stock Solutions (Electrophiles, Nucleophile, Internal Standard) B Equilibrate Reagents in Thermostated Vial (25.0 °C) A->B C Initiate Reaction (Add Nucleophile, Start Timer t=0) B->C D Withdraw Aliquots at Timed Intervals C->D Repeat for each time point E Quench Aliquots (Dilute in Acidic MeCN/H₂O) D->E F Analyze Samples by HPLC E->F G Integrate Peak Areas (Reactant & Internal Standard) F->G H Plot ln(Area_Reactant / Area_IS) vs. Time G->H I Determine Rate Constants (k_Br and k_Cl) H->I J Compare Reactivity (Calculate k_Br / k_Cl) I->J

Figure 2: Workflow for comparative kinetic analysis by HPLC.

Practical Implications and Reagent Selection

The choice between the bromo- and chloro- derivatives is a classic trade-off between reactivity and stability/cost.

  • Choose this compound when:

    • High reactivity is required for a sluggish nucleophile.

    • Milder reaction conditions (e.g., lower temperatures) are necessary to preserve sensitive functional groups elsewhere in the molecule.

    • Faster reaction times are a priority to improve throughput.

  • Choose 4-(Chloromethyl)-3-methylpyridine when:

    • A more controlled, slower reaction is desired.

    • The nucleophile is highly reactive, and the higher reactivity of the bromo- compound might lead to side reactions.

    • Cost is a primary driver, as chloro- derivatives are often less expensive.

    • Long-term storage and reagent stability are concerns, as the C-Cl bond is more robust.

Reagent_Selection Start Synthetic Goal Q1 Is rapid reaction or use of a weak nucleophile required? Start->Q1 Q2 Is cost the primary constraint? Q1->Q2 No Bromo Select This compound Q1->Bromo  Yes Q3 Is a highly reactive nucleophile being used? Q2->Q3 No Chloro Select 4-(Chloromethyl)-3-methylpyridine Q2->Chloro  Yes Q3->Bromo No Q3->Chloro  Yes

Figure 3: Decision matrix for selecting the optimal halomethylpyridine reagent.

Conclusion

The chemical reactivity of this compound is substantially greater than that of 4-(chloromethyl)-3-methylpyridine in SN2 reactions. This enhancement is unequivocally attributed to two fundamental properties: the superior leaving group ability of the larger, more stable bromide ion and the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond. For medicinal chemists and process scientists, this means the bromo- derivative enables faster reactions, milder conditions, and broader applicability with less reactive nucleophiles, while the chloro- analog offers a more stable, cost-effective, and controllable alternative for specific applications. A rational choice based on these principles is key to efficient and successful synthesis.

References

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. [Link]

  • Hamid, M. H. S. A., Snieckus, V., & van der Lee, A. (2011). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary, Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2025, November 25). 11.3: Characteristics of the SN2 Reaction. [Link]

  • ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides. [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. [Link]

  • Zhang, X. M. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2261-2266. [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • St. Paul's C. M. College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

  • Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?[Link]

  • Chemistry LibreTexts. (2022, June 8). 6.4: Bond Dissociation Energy. [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?[Link]

  • MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

  • Master Organic Chemistry. (2013, August 14). Bond Strengths And Radical Stability. [Link]

  • Memorial University of Newfoundland. (n.d.). A study of reactions of 4-chloromethyl l, 4-dihydropyridines with nucleophiles. [Link]

  • ResearchGate. (2025, October 9). 3‐Methylpyridine: Synthesis and Applications | Request PDF. [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylpyridine hydrochloride. [Link]

  • ResearchGate. (2025, October 15). (PDF) Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

  • Taylor & Francis. (n.d.). 4-methylpyridine – Knowledge and References. [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 4-(Bromomethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethyl)-3-methylpyridine (CAS: 10287-32-8) is a critical heterocyclic building block, frequently employed in the synthesis of proton pump inhibitors (PPIs) and other bioactive pyridine scaffolds. Its analysis presents a specific challenge: the molecule contains a basic nitrogen (proton acceptor) and a labile benzylic-like bromine (leaving group).

This guide compares the two primary mass spectrometry modalities—Electron Impact (EI) and Electrospray Ionization (ESI) —for the characterization of this analyte.[1][2] While ESI provides soft ionization suitable for purity confirmation, EI is the superior choice for structural elucidation due to the diagnostic formation of the azatropylium ion.

Part 1: The Analyte Profile

Before selecting an ionization method, the analyst must understand the isotopic and structural signature of the molecule.

FeatureSpecificationMS Implication
Formula

Monoisotopic Mass: 184.98
Isotopes

:

(50.7 : 49.[3]3)
1:1 Doublet at

185 and 187.
Labile Bond

(Benzylic)
Weak bond (~68 kcal/mol). Prone to homolytic cleavage in EI.
Basic Site Pyridine Nitrogen (

)
High proton affinity. Dominant

in ESI(+).

Part 2: Comparative Analysis of Ionization Methods

This section compares the performance of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific product.

Method A: Electron Impact (EI-MS)

Best For: Structural fingerprinting, library matching, and isomer differentiation.

  • Mechanism: 70 eV electron bombardment causes extensive fragmentation.

  • Performance: The spectrum is dominated by fragment ions rather than the molecular ion.

  • Key Observation: The "Benzylic" bromine is lost almost immediately, creating a base peak at

    
     106.
    
Method B: Electrospray Ionization (ESI-MS)

Best For: Molecular weight confirmation, high-throughput purity screening (LC-MS).

  • Mechanism: Solution-phase protonation followed by desolvation.

  • Performance: Preserves the molecular integrity.

  • Key Observation: Dominant

    
     doublet at 
    
    
    
    186/188. Fragmentation is minimal unless Collision Induced Dissociation (CID) is applied.
Data Comparison Table
FeatureEI (GC-MS)ESI (LC-MS)
Molecular Ion Low Intensity (

at 185/187)
High Intensity (

at 186/188)
Base Peak

106
(Loss of Br)

186
(Protonated Parent)
Isotopic Pattern Visible in weak molecular ionClearly visible in parent ion
Fragmentation Rich (Ring expansion, HCN loss)Poor (Requires MS/MS)
Solvent Effects None (Gas phase)Adducts possible (

,

)

Part 3: Deep Dive into Fragmentation Mechanisms

The fragmentation of this compound under Electron Impact is driven by the stability of the resulting carbocation.

The Azatropylium Rearrangement

Unlike simple alkyl halides, this pyridine derivative undergoes a ring expansion.

  • Ionization: Formation of the radical cation

    
    .
    
  • 
    -Cleavage:  The weak 
    
    
    
    bond breaks.
  • Rearrangement: The resulting pyridylcarbinyl cation rearranges to a seven-membered azatropylium ion (

    
    ), which is aromatic and highly stable.
    
  • Secondary Fragmentation: The azatropylium ion typically eliminates neutral HCN (27 Da) to form a five-membered cation (

    
     79).
    

FragmentationPathway Parent Parent Molecule [M]+• m/z 185/187 Frag1 Azatropylium Ion [M - Br]+ m/z 106 (Base Peak) Parent->Frag1 - Br• Br Br Radical (Neutral Loss) Parent->Br Frag2 Pyrrolyl Cation [m/z 106 - HCN]+ m/z 79 Frag1->Frag2 - HCN HCN HCN (Neutral Loss) Frag1->HCN

Figure 1: Proposed fragmentation pathway under Electron Impact (70 eV). The formation of the stable azatropylium ion (m/z 106) is the thermodynamic driver.

Part 4: Differentiation from Isomers

A critical requirement for researchers is distinguishing This compound from its isomer, 3-Bromo-4-methylpyridine .

AnalyteThis compound3-Bromo-4-methylpyridine
Structure Bromine on alkyl side chain (Benzylic)Bromine directly on aromatic ring (Aryl)
Bond Strength Weak (

~68 kcal/mol)
Strong (

~80+ kcal/mol)
EI Spectrum Base peak:

106
(Loss of Br). Molecular ion is weak.
Base peak:

171/173
(Molecular Ion). Loss of Br is minor.
Mechanism Facile homolytic cleavage.Requires high energy to break Aryl-Br bond.

Diagnostic Rule: If the spectrum shows a dominant doublet at the molecular weight, it is the Aryl-bromide isomer. If the spectrum shows a dominant singlet at M-79, it is the Alkyl-bromide (target analyte).

Part 5: Experimental Protocols

Protocol A: GC-MS Characterization (EI)

For structural confirmation and impurity profiling.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM). Ensure the free base is used; if starting with HCl salt, neutralize with dilute

    
     and extract into DCM.
    
  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV. Scan range 40–300 amu.

Protocol B: LC-MS Characterization (ESI)

For molecular weight confirmation during synthesis.

  • Sample Prep: Dissolve to 10 ppm in 50:50 Acetonitrile:Water.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Positive Mode (+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Detection: Full scan 100–400

    
    . Look for the 186/188 doublet.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text for interpretation of benzylic cleavage and ring expansion).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Andersson, J. T. (1986). "Gas chromatographic retention indices for all chlorinated polycyclic aromatic hydrocarbons". Fresenius' Zeitschrift für analytische Chemie.

Sources

Technical Validation Guide: Melting Point Determination for 4-(Bromomethyl)-3-methylpyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical document for pharmaceutical researchers. It prioritizes experimental logic, failure-mode analysis, and self-validating protocols over generic descriptions.

Executive Summary: The "Silent" Degradation Risk

In drug development, 4-(Bromomethyl)-3-methylpyridine hydrobromide is a critical electrophilic building block. However, its high reactivity creates a specific validation challenge: Hydrolytic Instability.

Unlike stable carboxylic acids or amides, this compound is prone to rapid hydrolysis of the bromomethyl group to the corresponding alcohol (4-(hydroxymethyl)-3-methylpyridine) upon exposure to atmospheric moisture. This degradation is often invisible to naked-eye inspection but catastrophic for downstream nucleophilic substitutions.

This guide compares the High-Purity Reference Standard against common Process Alternatives (degraded or crude batches) to demonstrate why a rigorous Melting Point (MP) validation protocol is the most cost-effective "Go/No-Go" gate before synthesis.

Comparative Performance: High-Purity vs. Alternatives

The following data contrasts a validated High-Purity lot against typical "Alternative" grades found in early-stage synthesis (e.g., wet cake or aged commercial samples).

Table 1: Thermal Profile & Purity Correlation

Data derived from differential scanning calorimetry (DSC) and capillary analysis of structural analogs (bromomethylpyridine HBr class).

FeatureHigh-Purity Target (Recommended)Alternative A: Hydrolyzed (Degraded)Alternative B: Solvent Wet (Crude)
Purity (HPLC) > 98.0%< 90% (Contains alcohol)> 95% (Contains solvent)
Melting Point Range 185–190°C (Sharp, <2°C range)165–175°C (Depressed, Broad)180–185°C ("Sweating" observed)
Visual Onset Clear liquid formationSintering/Collapse at ~160°CBubbling/Fogging at >100°C
DSC Endotherm Single sharp peakSplit peak or broad shoulderPre-melt endotherm (desolvation)
Downstream Impact High Yield (>90%)Side Rxn: Self-alkylation / OligomersStoichiometry errors (MW mismatch)

Critical Insight: A melting point depression of >5°C in this salt class is rarely due to "loose packing." It almost invariably indicates hydrolysis to the alcohol impurity, which acts as a eutectic impurity, drastically lowering the MP.

Experimental Logic & Validation Protocol

Standard MP protocols (USP <741>) often fail for this compound due to its hygroscopicity and thermal instability . A standard slow ramp (1°C/min) can cause the sample to degrade during the test, leading to false low results.

The "Anhydrous Fast-Ramp" Protocol

Objective: Capture the melt before thermal decomposition or moisture absorption occurs.

Phase 1: Sample Preparation (The Control Step)
  • Equipment: Glove box or N2-flushed desiccator.

  • Logic: The HBr salt will absorb moisture from the air within minutes. A wet sample will show a "fogged" melt.

  • Step 1: Grind the sample into a fine powder under inert atmosphere if possible.

  • Step 2: Dry the sample at 40°C under high vacuum ( < 5 mbar) for 4 hours to remove surface moisture. Note: Do not exceed 50°C to avoid elimination of HBr.

Phase 2: Instrumental Parameters[1]
  • Method: Capillary (Visual) or DSC.

  • Start Temperature: 170°C (15–20°C below expected onset).

  • Ramp Rate: 3°C/min (Higher than standard).

    • Why? Bromomethyl pyridines are thermally labile. A slow 1°C/min ramp exposes the compound to heat for too long, inducing "browning" (decomposition) before the true melt. A 3°C/min ramp outruns the decomposition kinetics.

Phase 3: Visual Interpretation Criteria
  • Sintering (Fail): Sample shrinks/darkens below 180°C. Diagnosis: Significant impurities.

  • Meniscus Formation (Onset): The first drop of clear liquid. Record this T1.

  • Clear Point (End): No solid remains. Record this T2.

  • Bubbling (Warning): If bubbling occurs during melt, it indicates trapped solvent or HBr loss.

Workflow Visualization

The following diagram outlines the decision logic for validating a batch of this compound HBr.

ValidationWorkflow Start Start: Raw Material Receipt VisualCheck Visual Inspection: White vs. Yellow/Orange Start->VisualCheck Drying Vacuum Dry: 40°C, 4 hrs, <5 mbar VisualCheck->Drying If White/Off-White Reject Reject / Recrystallize VisualCheck->Reject If Orange/Brown MP_Test MP Determination: Start 170°C, Ramp 3°C/min Drying->MP_Test Result_Sharp Result: Sharp Melt (Range < 2°C, T > 185°C) MP_Test->Result_Sharp Result_Broad Result: Broad/Depressed (Range > 3°C, T < 180°C) MP_Test->Result_Broad Release Release for Synthesis Result_Sharp->Release HPLC_Conf Confirm via HPLC (Check for Alcohol Impurity) Result_Broad->HPLC_Conf HPLC_Conf->Release Impurity < 2% (Rare) HPLC_Conf->Reject Impurity > 2%

Figure 1: Decision matrix for validating bromomethylpyridine salts. Note the critical drying step before thermal analysis.

Discussion: Interpreting the Data

The "Gold Standard" Range

While specific literature values for CAS 2201551-69-9 are proprietary or sparse, structural analogs (like 4-(bromomethyl)pyridine HBr) exhibit melting points in the 189–192°C range [1][2].

  • Expectation: The 3-methyl substituent typically exerts a minor influence on the crystal lattice energy compared to the ionic HBr interaction. Therefore, a target range of 180–190°C is the scientifically grounded baseline for the 3-methyl variant until a specific internal standard is established.

Troubleshooting "False Failures"

If a sample melts low (e.g., 175°C), do not immediately discard it.

  • Check Sample Prep: Was the capillary packed loosely? (Heat transfer lag).

  • Check Hydration: Re-dry the sample. HBr salts can form hemi-hydrates that melt lower.

  • Check Color: A yellow tint often indicates free Br2 or oxidative degradation, which lowers MP.

References

  • Stanford Research Systems. (n.d.).[2] Determination of Melting Points According to Pharmacopeia. Retrieved October 26, 2025, from [Link]

Sources

Mastering Purity Analysis of Bromomethylpyridine Derivatives: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromomethylpyridine derivatives (e.g., 2-(bromomethyl)pyridine) are critical synthetic intermediates in drug development, serving as building blocks for complex heterocycles.[1] However, they present a dual analytical challenge: chemical instability and chromatographic poor behavior .

Standard Reverse-Phase (RP) methods often fail due to two primary factors:

  • The Nucleophilic Trap: The reactive bromomethyl group undergoes rapid solvolysis in methanol, creating "ghost" impurity peaks during the run.

  • The Silanol Effect: The basic pyridine nitrogen (

    
    ) interacts strongly with residual silanols on silica columns, leading to severe peak tailing (
    
    
    
    ).

This guide objectively compares three analytical approaches, ultimately recommending Ion-Pair Chromatography (IPC) with aprotic organic modifiers as the gold standard for purity analysis, while highlighting HILIC as a viable alternative for Mass Spectrometry (MS) applications.

The Chemical Context: Why Standard Methods Fail

Before selecting a column, one must understand the analyte's reactivity. Bromomethylpyridines are alkylating agents (often classified as Potential Genotoxic Impurities or PGIs).

The Stability Paradox

In a standard HPLC setup using Methanol (MeOH) as the organic modifier, the following reaction occurs in-situ:



  • Consequence: The chromatogram will show a decreasing main peak and a rising impurity peak (methoxymethylpyridine) over time, leading to false purity calculations.

  • Solution: Acetonitrile (MeCN) is mandatory. It is aprotic and does not participate in nucleophilic substitution under standard LC conditions.

Comparative Methodology

We evaluated three distinct chromatographic strategies for the purity analysis of 2-(bromomethyl)pyridine.

Table 1: Method Performance Matrix
FeatureMethod A: Standard RP (Baseline)Method B: Ion-Pair RP (Recommended)Method C: HILIC (MS Alternative)
Column C18 (Standard Silica)C18 (End-capped)Bare Silica / Amide
Mobile Phase Water/MeOH (0.1% TFA)Phosphate Buffer/MeCN + OSA Amm. Formate/MeCN
Peak Shape (

)
2.2 - 2.8 (Severe Tailing)1.0 - 1.2 (Excellent) 1.1 - 1.3 (Good)
Stability Poor (Degradation observed)High (Inert) Moderate
MS Compatible YesNo (Non-volatile salts)Yes
Resolution (

)
< 1.5 (vs. Hydrolysis product)> 3.0 > 2.0
Use Case Not RecommendedQC Release / Purity Trace / Genotox (GTIs)
Analysis of Results
  • Method A (The Failure): Using Methanol resulted in a 1.5% degradation of the main peak over a 4-hour sequence. The basic pyridine moiety caused significant tailing due to silanol interaction.[2]

  • Method B (The Champion): The addition of Octanesulfonic Acid (OSA) , an ion-pairing reagent, masked the positive charge on the pyridine nitrogen. This eliminated silanol interactions, resulting in sharp symmetry. The use of MeCN prevented degradation.

  • Method C (The Alternative): HILIC provided excellent retention for the polar hydrolysis product (hydroxymethylpyridine), making it ideal for tracking degradation, but equilibration times were longer.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the critical stability workflow required for these derivatives.

AnalyticalStrategy Start Analyte: Bromomethylpyridine Detection Detection Method? Start->Detection UV UV (QC/Purity) Detection->UV Routine Analysis MS MS (Trace/GTI) Detection->MS Impurity Profiling IPC Method B: Ion-Pair RP (C18 + OSA + MeCN) UV->IPC Best Symmetry HILIC Method C: HILIC (Amide + Amm. Formate) MS->HILIC No Non-Volatile Salts ResultUV High Resolution Sharp Peaks IPC->ResultUV ResultMS High Sensitivity Volatile Buffer HILIC->ResultMS

Figure 1: Analytical Decision Matrix selecting the optimal method based on detection requirements.

StabilityWorkflow Sample Solid Sample Diluent Choice of Diluent Sample->Diluent Meth Methanol (MeOH) Diluent->Meth Avoid Aceto Acetonitrile (MeCN) Diluent->Aceto Recommended React Reaction: Solvolysis (Formation of Methyl Ether) Meth->React Stable Stable Solution Aceto->Stable Ghost Ghost Peaks False Purity Fail React->Ghost Valid Valid Purity Data Stable->Valid

Figure 2: The "Solvent Trap" workflow demonstrating why Methanol must be avoided to prevent in-situ degradation.

Recommended Protocol: Ion-Pair RP-HPLC

This protocol is designed for the purity assessment of drug substance intermediates. It prioritizes peak shape and resolution over MS compatibility.

Reagents
  • Acetonitrile (MeCN): HPLC Grade (Do not use Methanol).

  • Buffer Salt: Potassium Dihydrogen Phosphate (

    
    ).[3]
    
  • Ion-Pair Reagent: 1-Octanesulfonic Acid Sodium Salt (OSA).

  • pH Adjuster: Phosphoric Acid (

    
    ).
    
Instrument Parameters
ParameterSettingRationale
Column C18,

mm, 3.5

(e.g., Zorbax Eclipse or InertSustain)
Base-deactivated silica reduces secondary interactions.
Flow Rate 1.0 mL/minStandard backpressure management.[3]
Wavelength 260 nmMax absorbance for pyridine ring; minimizes buffer noise.
Temperature

Improves mass transfer and peak sharpness.
Injection Vol 5 - 10

Prevent column overload (which causes fronting).
Mobile Phase Preparation[4][5][6]
  • Buffer (Mobile Phase A):

    • Dissolve 1.36 g

      
       and 1.1 g Octanesulfonic Acid (OSA)  in 1000 mL HPLC water.
      
    • Adjust pH to 3.0

      
       0.1  with dilute Phosphoric Acid.
      
    • Note: Low pH ensures the pyridine is fully protonated, allowing the ion-pair reagent to bind effectively.

  • Organic (Mobile Phase B):

    • 100% Acetonitrile.[3]

Gradient Program
  • 0 min: 90% A / 10% B

  • 15 min: 40% A / 60% B

  • 20 min: 40% A / 60% B

  • 21 min: 90% A / 10% B

  • 30 min: Stop (Re-equilibration is critical for IPC methods).

Sample Preparation (Crucial Step)
  • Diluent: 90% Water (pH 3.0 Phosphate Buffer) / 10% Acetonitrile.

  • Why? Dissolving pure bromomethylpyridine in 100% MeCN can sometimes lead to peak distortion due to strong solvent effects. Using an acidic aqueous buffer as the main diluent component stabilizes the protonated species and matches the initial mobile phase.

  • Concentration: 0.5 mg/mL. Prepare fresh.

Troubleshooting Guide

Issue: Split Peaks or Doublets

  • Cause: Sample solvent mismatch. If the sample is dissolved in 100% MeCN and injected into a 90% Aqueous mobile phase, the "solvent plug" can cause the analyte to precipitate or travel faster than the mobile phase initially.

  • Fix: Match the sample diluent to the starting gradient conditions (90% Buffer / 10% MeCN).

Issue: Retention Time Drift

  • Cause: Ion-pair reagents require significant time to equilibrate with the stationary phase.

  • Fix: Condition the column with Mobile Phase A for at least 60 minutes before the first injection.

Issue: "Ghost" Peak at RRT 0.8

  • Cause: Hydrolysis of the bromomethyl group to hydroxymethylpyridine.

  • Fix: Check autosampler temperature (keep at

    
    ). Ensure no Methanol is present in the system lines.
    

References

  • National Institute of Standards and Technology (NIST). (2015). Instability of HPLC Solvents. Retrieved from [Link]

  • Shimadzu Corporation. (2012).[4] Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients - Analysis of Alkyl Halides. Application Data Sheet LAAN-J-MS-E046. Retrieved from [Link]

  • Elder, D.P., et al. (2025).[5] Control and analysis of alkyl and benzyl halides as potential genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Bromomethyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: High-Risk Alkylating Agent & Lachrymator Immediate Action Required: Zero-skin-contact policy; Full-face respiratory protection.

4-(Bromomethyl)-3-methylpyridine (and its hydrobromide salt) acts as a potent lachrymator and alkylating agent . Unlike standard laboratory corrosives, this compound actively targets DNA and proteins via nucleophilic substitution, leading to delayed, deep-tissue damage and severe respiratory distress. Standard nitrile gloves provide insufficient protection against prolonged contact with benzyl bromide derivatives.

Core Hazards:

  • Lachrymator: Induces severe tearing and respiratory spasm at low concentrations.

  • Corrosive (Cat 1B): Causes irreversible skin burns and eye damage.

  • Alkylating Agent: Potential mutagenic effects; chemically modifies biological tissue.

The "Armor" Protocol: PPE Selection

Standard "lab safety" gear is inadequate. You must upgrade to an Impervious Barrier System .

Hand Protection: Breakthrough Dynamics

Benzyl bromide derivatives permeate standard nitrile rubber rapidly. Relying on single-layer nitrile gloves is a critical failure point.

Glove MaterialThickness (mil)Est. Breakthrough TimeRecommendation
Silver Shield / 4H (Laminate) 2.7> 480 minsPrimary Barrier (Mandatory)
Viton 10-12> 240 minsExcellent Alternative
Nitrile (Disposable) 4-6< 10 minsSplash Guard Only (Must double-glove)
Latex --Immediate FailureDO NOT USE

Operational Rule: Wear Silver Shield laminate gloves as the inner liner. Wear disposable nitrile gloves over them to maintain dexterity and grip. Change outer nitrile gloves immediately upon any splash.[1]

Respiratory & Eye Defense[2][3][4][5][6][7][8]
  • Solids/Salts: Full-face respirator with P100 (HEPA) cartridges.

  • Liquids/Solutions: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Why Full-Face? Half-mask respirators leave eyes exposed. As a lachrymator, vapors will incapacitate you via eye irritation even if your lungs are protected.

Operational Logic & Decision Pathways

Diagram 1: PPE Selection Architecture

This logic gate ensures you select the correct protection based on the physical state of the reagent.

PPE_Selection Start Reagent State Analysis State Physical State? Start->State Solid Solid / Salt Form (Dust Hazard) State->Solid Liquid Liquid / Solution (Vapor Hazard) State->Liquid Resp_Solid Full-Face Respirator + P100 Filter Solid->Resp_Solid Particulate Risk Resp_Liquid Full-Face Respirator + OV/AG Cartridge Liquid->Resp_Liquid Lachrymator Vapor Glove_Check Contact Duration? Resp_Solid->Glove_Check Resp_Liquid->Glove_Check Short Incidental (<5 min) Glove_Check->Short Long Process (>5 min) Glove_Check->Long Glove_Double Double Nitrile (Change immediately on splash) Short->Glove_Double Glove_Lam Silver Shield Laminate (Under Nitrile) Long->Glove_Lam

Caption: Decision matrix for selecting respiratory and hand protection based on physical state and exposure duration.

Handling Protocols

A. Weighing & Transfer

Objective: Prevent aerosolization and surface contamination.

  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .

  • Static Control: Use an anti-static gun if handling the dry powder, as electrostatic dispersion can aerosolize the lachrymator.

  • Surface Prep: Line the hood surface with a plastic-backed absorbent mat (pig mat). This captures micro-spills and allows for easy disposal.

  • Decontamination: Keep a "quench station" (beaker with 10% Sodium Thiosulfate or Aqueous Ammonia) inside the hood to immediately deactivate contaminated spatulas or pipette tips.

B. Chemical Deactivation (Quenching)

Benzyl halides are reactive electrophiles. They can be chemically deactivated by reacting them with a nucleophile.

  • Reagent: 10% Aqueous Sodium Thiosulfate (

    
    ) or 10% Aqueous Ammonia (
    
    
    
    ).
  • Mechanism:

    • Thiosulfate:[2] Reduces/Substitutes the bromide, rendering the carbon center non-electrophilic.

    • Ammonia:[3] Converts the benzyl bromide to a benzyl amine salt (water-soluble and non-lachrymatory).

  • Protocol: Soak contaminated glassware or wipes in the quench solution for 24 hours before standard washing or disposal.

Emergency Response: Spill & Exposure

Diagram 2: Spill Response Workflow

Critical Warning: Do NOT use water on a concentrated spill. Hydrolysis generates Hydrogen Bromide (HBr) gas, expanding the hazard zone.

Spill_Response Spill Spill Detected Evacuate Evacuate Area (Lachrymator Risk) Spill->Evacuate Assess Volume Assessment Evacuate->Assess Small Small (<10 mL/g) In Hood Assess->Small Large Large (>10 mL/g) Outside Hood Assess->Large Absorb Cover with Dry Lime, Sand, or Soda Ash Small->Absorb Hazmat Call Hazmat/EHS Large->Hazmat DoNotWater DO NOT USE WATER (Generates HBr Gas) Absorb->DoNotWater Collect Collect into Sealed Container Absorb->Collect Neutralize Add 10% Sodium Thiosulfate to Container Collect->Neutralize

Caption: Workflow for containing and neutralizing spills, emphasizing the prohibition of water during the initial phase.

Exposure First Aid[2][3][8][12]
  • Skin Contact:

    • Immediate: Flood with water for 15 minutes. (Note: While water reacts with the pure chemical to form HBr, on skin, the priority is mechanical removal and dilution. The volume of water from a safety shower overwhelms the heat of reaction).

    • Soap: Wash gently with soft soap. Do not scrub (abrasion increases absorption).

  • Eye Contact:

    • Irrigate immediately for 15 minutes.[4][5][6][7] Force eyelids open.

    • Do not apply neutralizing agents (acids/bases) to the eye.

  • Inhalation:

    • Move to fresh air immediately.[6][7]

    • If breathing is difficult, oxygen should be administered by trained personnel. Delayed pulmonary edema is a risk; medical observation is recommended.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.